Biotin-PEG2-C6-Azide
Descripción
Propiedades
IUPAC Name |
N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAZUAAGKILBHO-WFXMLNOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Biotin-PEG2-C6-Azide: A Versatile Tool in Bioconjugation
Introduction: Biotin-PEG2-C6-Azide is a heterobifunctional linker molecule integral to modern bioconjugation, chemical biology, and drug development. It incorporates three key chemical moieties: a biotin group for high-affinity binding, a flexible polyethylene glycol (PEG) and alkyl spacer, and a terminal azide group for covalent ligation via "click chemistry." This combination allows for the precise and stable labeling of biomolecules, making it a valuable reagent for applications ranging from protein detection and purification to the synthesis of complex therapeutic constructs like Proteolysis Targeting Chimeras (PROTACs).
Core Components and Functionality
The molecule's utility stems from its modular design, where each component serves a distinct purpose:
-
Biotin Moiety: A water-soluble vitamin (Vitamin H) that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins (Kd ≈ 10⁻¹⁵ M). This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[1][2]
-
PEG2-C6 Spacer Arm: This linker consists of a two-unit polyethylene glycol (PEG) chain and a six-carbon alkyl (C6) chain. The PEG component increases the overall hydrophilicity of the molecule, improving its solubility in aqueous buffers.[1] The entire spacer arm physically separates the biotin group from the conjugated biomolecule, which helps to minimize steric hindrance and ensures that the biotin remains accessible for binding to streptavidin.[3][4]
-
Azide Group (-N₃): A highly energetic functional group that is stable under common biological conditions but serves as a reactive handle for click chemistry. It does not typically react with native biological functional groups, making it bio-orthogonal. The azide group readily participates in cycloaddition reactions with alkyne-containing molecules to form a stable triazole linkage.
Technical Data
The physicochemical properties of this compound are summarized below, providing essential information for experimental design.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₂H₃₉N₇O₅S | |
| Molecular Weight | ~513.65 g/mol | |
| CAS Number | 1011268-29-3 | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL), DMF, Methanol | |
| Storage Conditions | Store at -20°C for long-term stability. Shipped at ambient temperature. | |
| IUPAC Name | N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide |
Mechanism of Action in Bioconjugation: Click Chemistry
This compound is primarily used in click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group can react with an alkyne via two main pathways.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring. While robust, the cytotoxicity of the copper catalyst generally limits its use to in vitro applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain of the alkyne enables the reaction to proceed rapidly without a catalyst. The biocompatibility of SPAAC makes it the preferred method for experiments in living cells or organisms.
Experimental Protocols
Below are generalized protocols for labeling biomolecules using this compound. Researchers must optimize concentrations, reaction times, and buffer conditions for their specific application.
Protocol 1: In Vitro Protein Labeling via CuAAC
This protocol is suitable for labeling a purified protein containing a terminal alkyne modification.
-
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound.
-
DMSO for stock solution.
-
Copper(II) sulfate (CuSO₄) solution (100 mM in H₂O).
-
Sodium ascorbate solution (500 mM in H₂O, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in H₂O).
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a "Click Catalyst" premix: For every 10 µL of reaction, mix 1 µL of 100 mM CuSO₄ with 1 µL of 100 mM THPTA. Let it sit for 5 minutes. Then add 2 µL of fresh 500 mM sodium ascorbate.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to a final concentration of 10-20 equivalents relative to the protein.
-
Initiate the reaction by adding the "Click Catalyst" premix (e.g., 4 µL of premix for a 100 µL final reaction volume).
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification and Analysis:
-
Remove excess unreacted biotin reagent and catalyst components using dialysis, size-exclusion chromatography (e.g., a desalting column), or affinity purification.
-
Confirm successful biotinylation via SDS-PAGE followed by Western blot using streptavidin-HRP or by mass spectrometry.
-
Protocol 2: Live Cell Labeling via SPAAC
This protocol is for labeling a target biomolecule modified with a DBCO group in a live cell culture context.
-
Materials:
-
Cells metabolically or genetically engineered to express a DBCO-modified biomolecule.
-
Complete cell culture medium.
-
This compound.
-
DMSO.
-
PBS (Phosphate-Buffered Saline).
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
-
Labeling Reaction:
-
Grow cells under standard conditions.
-
Dilute the this compound stock solution directly into pre-warmed complete cell culture medium to a final concentration of 25-100 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the biotin-azide reagent.
-
Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 30-90 minutes.
-
After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove unreacted reagent.
-
-
Downstream Analysis:
-
The biotin-labeled cells can now be used for downstream applications.
-
For imaging: Fix and permeabilize the cells, then stain with a fluorescently labeled streptavidin conjugate.
-
For affinity purification: Lyse the cells and incubate the lysate with streptavidin-coated beads to isolate the target biomolecule.
-
Conclusion
This compound stands out as a powerful and versatile chemical tool for researchers in life sciences and drug discovery. Its trifunctional design enables robust and specific biotinylation of diverse biomolecules through highly efficient click chemistry reactions. The inclusion of a hydrophilic spacer enhances its utility in aqueous environments and complex biological systems. By facilitating both copper-catalyzed and strain-promoted conjugation, it provides researchers with flexible strategies for a wide array of applications, from fundamental cell biology to the development of targeted therapeutics.
References
An In-depth Technical Guide to Biotin-PEG2-C6-Azide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG2-C6-Azide is a heterobifunctional chemical linker that has become an invaluable tool in the fields of chemical biology, drug discovery, and proteomics. This molecule incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry." This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and logical diagrams to facilitate its effective use in research and development.
Chemical Structure and Properties
This compound is a non-cleavable linker designed for stable bioconjugation.[1] The molecule consists of a biotin head group, a hydrophilic diethylene glycol (PEG2) spacer, and a C6 aminohexane chain terminated with an azide group. This specific arrangement of functional groups imparts desirable physicochemical properties for various bioconjugation applications.
Chemical Structure:
-
Biotin Moiety: Enables strong and specific non-covalent interaction with streptavidin and avidin, which is widely exploited for detection, purification, and immobilization of biotinylated molecules.
-
PEG2 Spacer: The diethylene glycol spacer increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological experiments.[2][3] It also provides a flexible arm that separates the biotin from the conjugated molecule, minimizing steric hindrance during binding to streptavidin.[1][4]
-
C6 Alkyl Chain: The six-carbon chain further extends the spacer arm, providing additional distance between the biotin and the point of conjugation.
-
Azide Group: A versatile functional group that readily participates in bioorthogonal click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO and BCN.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing experiments, including calculating molar equivalents for reactions and preparing stock solutions.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₉N₇O₅S | |
| Molecular Weight | 513.65 g/mol | |
| CAS Number | 1011268-29-3 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Solubility | DMSO: 100 mg/mL (with sonication) | |
| Limited solubility in water and aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the buffer of choice. A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL. | ||
| Stability | Solid form is stable for at least 2 years when stored at -20°C. Aqueous solutions are not recommended for storage for more than one day. | |
| Reactivity | The terminal azide group reacts with alkynes (e.g., DBCO, BCN) via click chemistry. |
Applications in Research and Drug Development
The unique trifunctional structure of this compound makes it a versatile reagent for a wide range of applications, primarily centered around bioconjugation and targeted molecular labeling.
Click Chemistry
This compound is a key reagent for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group allows for the covalent attachment of biotin to molecules containing a terminal alkyne. This can be achieved through two main pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and forms a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a copper-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The reaction rate for SPAAC with DBCO is generally in the range of 0.1 M⁻¹s⁻¹.
Bioconjugation and Protein Labeling
A primary application of this compound is the biotinylation of biomolecules such as proteins, peptides, and nucleic acids. Once a biomolecule is modified to contain an alkyne group (e.g., through metabolic labeling with an alkyne-containing amino acid or sugar, or by chemical modification), it can be readily biotinylated using this linker via click chemistry. The resulting biotinylated biomolecule can then be used for:
-
Affinity Purification: Biotinylated proteins can be selectively captured from complex mixtures like cell lysates using streptavidin-coated beads.
-
Detection: In techniques like Western blotting or ELISA, the biotin tag can be detected with high sensitivity using enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Imaging: Fluorescently labeled streptavidin can be used to visualize the localization of biotinylated molecules in cells and tissues.
Proteolysis-Targeting Chimeras (PROTACs)
This compound can serve as a component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. While not a direct component of the final PROTAC molecule in most cases, a biotinylated linker can be used in the development and characterization of PROTACs, for example, in affinity pulldown experiments to identify protein-PROTAC interactions.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for Biotinylation of an Alkyne-Modified Protein via Click Chemistry
This protocol describes the general steps for labeling a protein containing a terminal alkyne with this compound.
Materials:
-
Alkyne-modified protein of interest
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (for CuAAC)
-
Sodium ascorbate (for CuAAC)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
DBCO-containing reagent (for SPAAC)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
For CuAAC, prepare a 50 mM stock solution of copper(II) sulfate in water and a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
For SPAAC, prepare a 10 mM stock solution of the DBCO-containing reagent in DMSO.
-
-
Reaction Setup (CuAAC):
-
In a microcentrifuge tube, combine the alkyne-modified protein (typically at a concentration of 1-10 mg/mL in PBS).
-
Add this compound to a final concentration of 10-20 molar excess over the protein.
-
Add TCEP to a final concentration of 1 mM (optional, to maintain reducing conditions).
-
Add copper(II) sulfate to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Reaction Setup (SPAAC):
-
In a microcentrifuge tube, combine the alkyne-modified protein (typically at a concentration of 1-10 mg/mL in PBS).
-
Add this compound to a final concentration of 10-20 molar excess over the protein.
-
Add the DBCO-containing reagent to a final concentration of 2-5 molar excess over the protein.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Verification:
-
Confirm the biotinylation of the target protein by Western blot analysis using streptavidin-HRP.
-
Protocol for Streptavidin Pulldown of a Biotinylated Protein
This protocol outlines the steps for capturing a biotinylated protein from a complex mixture.
Materials:
-
Biotinylated protein sample (e.g., cell lysate containing the biotinylated protein)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin beads in the vial.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Wash the beads two to three times with wash buffer, using a magnetic rack or centrifugation to separate the beads from the supernatant.
-
-
Binding of Biotinylated Protein:
-
Add the cell lysate or protein solution containing the biotinylated protein to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all of the supernatant.
-
Add SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Caption: Experimental workflow for protein biotinylation and subsequent affinity pulldown.
References
The Strategic Advantage of the C6 Spacer in Biotin-Azide Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation and molecular biology, the specific and high-affinity interaction between biotin and streptavidin (or avidin) is a cornerstone technology. Its application spans a vast array of techniques, including affinity chromatography, immunohistochemistry, ELISA, and targeted drug delivery. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has further expanded the utility of this system. Biotin-azide reagents, which allow for the covalent attachment of biotin to alkyne-modified biomolecules, have become indispensable tools. Central to the efficacy of these reagents is the spacer arm that separates the biotin moiety from the reactive azide group. This technical guide provides an in-depth exploration of the function and significance of the C6 alkyl spacer, a commonly employed linker in biotin-azide reagents.
The Critical Role of the Spacer Arm
The biotin-binding pockets of streptavidin are located deep within the tetrameric protein structure. When a biotinylated molecule is brought into proximity with streptavidin, steric hindrance can significantly impede the binding of the biotin moiety to its pocket. This is particularly problematic when biotin is attached to large biomolecules such as proteins or nucleic acids. The spacer arm acts as a flexible linker that extends the biotin group away from the surface of the conjugated molecule, thereby alleviating steric clashes and facilitating unimpeded access to the streptavidin-binding site.
The length and chemical nature of the spacer arm are critical determinants of the overall performance of a biotinylation reagent. An optimal spacer should:
-
Minimize Steric Hindrance: Provide sufficient distance between the biotin and the target molecule to allow for efficient binding to streptavidin.
-
Maintain Solubility: Not adversely affect the solubility of the biotinylated molecule in aqueous buffers.
-
Ensure Stability: Be chemically stable under the conditions of the labeling reaction and subsequent applications.
The C6 spacer, a six-carbon alkyl chain, has emerged as a popular choice due to its ability to effectively balance these requirements.
Quantitative Analysis of Spacer Arm Effects
The choice of spacer arm can have a quantifiable impact on the binding kinetics and affinity of the biotin-streptavidin interaction, as well as the physicochemical properties of the biotin-azide reagent itself.
Impact on Biotin-Streptavidin Binding Affinity
While the intrinsic affinity of biotin for streptavidin is exceptionally high (dissociation constant, Kd ≈ 10⁻¹⁴ M), the apparent affinity of a biotinylated molecule can be influenced by the spacer arm. Longer spacer arms are generally associated with improved binding by reducing steric hindrance.
Table 1: Comparative Binding Affinity Data for Biotinylation Reagents with Different Spacer Arms
| Spacer Arm | Approximate Length (Å) | Dissociation Constant (Kd) | Impact on Binding |
| None | ~5 | Higher (Weaker Affinity) | Significant steric hindrance, reduced binding efficiency. |
| C2 | ~7.5 | Intermediate | Some reduction in steric hindrance compared to no spacer. |
| C4 | ~10 | Lower | Improved binding efficiency over shorter alkyl chains. |
| C6 | ~12.5 | Low (High Affinity) | Often provides an optimal balance, significantly reducing steric hindrance for many applications. [1] |
| C8 | ~15 | Low (High Affinity) | Further reduction in steric hindrance, beneficial for very large or complex biomolecules. |
| PEG4 | ~17.6 | Low (High Affinity) | Increased hydrophilicity and flexibility, can further enhance binding and reduce non-specific interactions.[2] |
Note: The exact Kd values can vary depending on the experimental conditions and the nature of the biotinylated molecule.
Physicochemical Properties of C6 Biotin-Azide Reagents
The C6 alkyl chain also influences the solubility and stability of the biotin-azide reagent.
Table 2: Physicochemical Properties of a Typical C6 Biotin-Azide Reagent
| Property | Value/Characteristic | Notes |
| Solubility | ||
| DMSO | High | Typically soluble up to several mg/mL. |
| Water | Low to moderate | Hydrophobicity of the C6 chain can limit aqueous solubility. Often dissolved in an organic solvent first. |
| Stability | ||
| Solid | Stable for years at -20°C | Protect from light and moisture. |
| In Solution | Less stable | Prone to hydrolysis over time, especially in aqueous solutions. Prepare fresh or store frozen in an anhydrous organic solvent. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of C6 biotin-azide reagents. Below are protocols for key experiments.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with a C6 biotin-azide reagent.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
C6 Biotin-Azide, 10 mM stock in DMSO
-
Copper(II) sulfate (CuSO4), 50 mM stock in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM stock in water (or other copper-chelating ligand like TBTA)
-
Sodium ascorbate, 1 M stock in water (freshly prepared)
-
Desalting column
Procedure:
-
Prepare the protein solution: Dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare the catalyst premix: In a microcentrifuge tube, combine CuSO4 and THPTA in a 1:5 molar ratio. For a 100 µL final reaction volume, you might use 2 µL of 50 mM CuSO4 and 10 µL of 100 mM THPTA.
-
Add reagents to the protein: To the protein solution, add the C6 biotin-azide stock solution to a final concentration of 100-200 µM.
-
Initiate the reaction: Add the CuSO4/THPTA premix to the protein/azide mixture.
-
Add the reducing agent: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.
-
Incubate: Gently mix and incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Verification: Confirm biotinylation by Western blot using a streptavidin-HRP conjugate or by mass spectrometry.
Protocol 2: Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Metabolic Labeling of Newly Synthesized Proteins
This protocol outlines the metabolic incorporation of an alkyne-containing amino acid analog into proteins, followed by click chemistry with C6 biotin-azide for enrichment.
Materials:
-
Cells in culture
-
Methionine-free culture medium
-
L-homopropargylglycine (HPG) or L-azidohomoalanine (AHA)
-
Cell lysis buffer (e.g., RIPA buffer)
-
C6 Biotin-Azide
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Metabolic Labeling:
-
Wash cells with PBS and replace the normal growth medium with methionine-free medium.
-
Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Add HPG (if using biotin-azide) to the medium at a final concentration of 25-50 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry:
-
Perform the CuAAC reaction on the cell lysate as described in Protocol 1 to attach the C6 biotin-azide to the HPG-labeled proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A common wash series includes PBS, PBS with 1% SDS, and a high salt buffer.
-
-
Elution and Analysis:
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the enriched proteins by SDS-PAGE and Western blotting or by mass spectrometry for proteomic analysis.
-
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate the logical flow of experiments and the signaling pathways being investigated.
Caption: Experimental workflow for BONCAT.
Caption: Interrogation of a kinase signaling pathway.
Conclusion
The C6 spacer in biotin-azide reagents represents a well-optimized solution for a multitude of bioconjugation applications. Its ability to effectively mitigate steric hindrance is crucial for preserving the high-affinity interaction between biotin and streptavidin, which is the linchpin of numerous detection and purification strategies. While other spacer options exist, the C6 alkyl chain provides a reliable and cost-effective means to enhance the performance of biotin-azide reagents in diverse experimental contexts, from routine protein labeling to sophisticated proteomic analyses. Understanding the functional implications of the spacer arm, as detailed in this guide, empowers researchers to make informed decisions in the design and execution of their experiments, ultimately leading to more robust and reliable results.
References
A Technical Guide to the Solubility and Stability of Biotin-PEG2-C6-Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG2-C6-Azide, a heterobifunctional linker critical in modern bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for labeling biomolecules through "click chemistry."
Core Concepts: Understanding this compound
This compound is a molecule composed of three key functional units:
-
Biotin: A vitamin with a high affinity for avidin and streptavidin, enabling purification and detection.
-
PEG2 Linker: A two-unit polyethylene glycol spacer that enhances aqueous solubility and provides a flexible arm to minimize steric hindrance.[1][2][3]
-
C6-Azide: A six-carbon alkyl chain terminating in an azide group, which serves as a reactive handle for click chemistry, allowing for the covalent ligation to alkyne-containing molecules.[4][5]
Solubility Profile
The solubility of this compound is significantly enhanced by its hydrophilic PEG linker. For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
Table 1: Quantitative Solubility Data for Biotin-PEG-Azide Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required. |
| Biotin-PEG3-Azide | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility. |
| Biotin-PEG3-Azide | Water | 10 mg/mL | Ultrasonic assistance may be required. |
| Biotin-PEG3-Azide | Dimethylformamide (DMF) | 10 mg/mL | |
| Biotin-PEG3-Azide | PBS (pH 7.2) | 10 mg/mL | |
| Biotin-Azide (non-PEGylated) | Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | |
| Biotin-Azide (non-PEGylated) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | It is not recommended to store the aqueous solution for more than one day. |
Stability Profile
This compound exhibits good stability under recommended storage conditions. However, as an organic azide, certain precautions should be taken.
Table 2: Stability and Storage Recommendations
| Condition | Recommendation | Duration |
| Solid (Powder) | Store at -20°C | 3 years |
| Store at 4°C | 2 years | |
| In Solvent (DMSO) | Store at -80°C | 6 months |
| Store at -20°C | 1 month |
General Stability Considerations for Organic Azides:
-
Thermal Stability: Organic azides can be sensitive to heat and may decompose violently. It is crucial to avoid high temperatures unless specified in a reaction protocol.
-
Light Sensitivity: It is recommended to store azide-containing compounds protected from light.
-
Mechanical Shock: Avoid grinding or subjecting the solid material to mechanical shock.
-
Chemical Incompatibility: Avoid contact with heavy metals, strong acids, and halogenated solvents (e.g., dichloromethane, chloroform) as this can lead to the formation of highly unstable and potentially explosive compounds.
-
pH Stability: While azides are generally stable under physiological conditions, extreme pH values should be avoided. The stability in strongly acidic or basic solutions has not been quantitatively determined and should be evaluated for specific applications.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines a method to determine the solubility of this compound in a chosen solvent.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then add this stock solution to the buffer, ensuring the final DMSO concentration is low (e.g., <5%).
-
-
Equilibration:
-
Tightly cap the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Quantification:
-
Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound. A standard curve with known concentrations should be used for accurate quantification.
-
Protocol 2: Assessment of Hydrolytic Stability
This protocol provides a general approach for assessing the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in a series of aqueous buffers with varying pH (e.g., pH 4, 7, and 9).
-
-
Stress Conditions:
-
Store the buffered solutions at various temperatures (e.g., 4°C, 25°C, and a higher temperature like 40°C) while protecting them from light.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
-
-
Quantification:
-
Analyze the aliquots using a stability-indicating analytical method, such as reverse-phase HPLC. The percentage of the remaining intact this compound is determined by comparing the peak area at each time point to the peak area at time zero.
-
Visualizations
Application in PROTAC-Mediated Protein Degradation
This compound is a valuable tool in the synthesis of PROTACs. The azide group allows for the conjugation of the biotin-PEG moiety to a target protein ligand or an E3 ligase ligand that has been modified with an alkyne group. The resulting biotinylated PROTAC can then be used in various assays, for example, for affinity purification or detection.
Caption: PROTAC synthesis and mechanism of action.
Experimental Workflow for Bioconjugation via Click Chemistry
The primary application of this compound is the biotinylation of alkyne-modified molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
An In-Depth Technical Guide to Click Chemistry with Biotin-PEG2-C6-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG2-C6-Azide, a key reagent in the field of click chemistry, and its applications in biological research and drug development. We will delve into the core principles of its reactivity, provide detailed experimental protocols, and present quantitative data to enable researchers to effectively utilize this powerful tool.
Introduction to this compound and Click Chemistry
This compound is a trifunctional molecule consisting of a biotin moiety, a polyethylene glycol (PEG) spacer, and a terminal azide group. This unique structure makes it an invaluable reagent for bioconjugation, allowing for the specific and efficient labeling of alkyne-containing biomolecules.
Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, often proceeding under mild, aqueous conditions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide and a terminal alkyne react to form a stable triazole linkage.[1] this compound's terminal azide group readily participates in this reaction, enabling the attachment of a biotin tag to a target molecule of interest.[2][3] The biotin tag's high affinity for streptavidin can then be exploited for detection, purification, and quantification of the labeled molecule.[4]
The PEG spacer in this compound enhances the molecule's hydrophilicity and provides a flexible linker that minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin.[2]
Physicochemical Properties and Handling
A clear understanding of the properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C22H39N7O5S | N/A |
| Molecular Weight | 513.65 g/mol | N/A |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in DMSO, DMF, and water | |
| Storage | Store at -20°C, protected from light and moisture |
Stock Solution Preparation: For a 10 mM stock solution, dissolve 5.14 mg of this compound in 1 mL of anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are detailed protocols for common applications of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysates
This protocol describes the biotinylation of alkyne-modified proteins in a complex mixture, such as a cell lysate.
Materials:
-
Cell lysate containing alkyne-modified proteins (e.g., from metabolic labeling with an alkyne-containing amino acid analog)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (100 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand stock solution (e.g., 1.7 mM in DMSO/t-butanol 1:4)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Cell lysate (e.g., 100 µg of total protein in 50 µL of PBS)
-
This compound stock solution to a final concentration of 100 µM.
-
TCEP stock solution to a final concentration of 1 mM.
-
TBTA stock solution to a final concentration of 100 µM.
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding CuSO4 stock solution to a final concentration of 1 mM.
-
Vortex the mixture again and incubate at room temperature for 1-2 hours with gentle rotation.
-
The biotinylated protein sample is now ready for downstream applications such as enrichment or detection.
Enrichment of Biotinylated Proteins using Streptavidin-Coated Magnetic Beads
This protocol outlines the purification of biotinylated proteins from a complex mixture.
Materials:
-
Biotinylated protein sample from the CuAAC reaction
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 1% SDS)
-
Wash Buffer 2 (e.g., PBS with 0.1% SDS)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer (e.g., PBS containing 2-10 mM biotin, or SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads three times with Wash Buffer 3.
-
Binding: Resuspend the washed beads in the biotinylated protein sample. Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Washing: Place the tube on the magnetic rack to pellet the beads and discard the supernatant. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash step twice.
-
Elution: Resuspend the beads in Elution Buffer. For competitive elution, incubate with a biotin-containing buffer. For analysis by SDS-PAGE, resuspend in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. Place the tube on the magnetic rack and collect the supernatant containing the enriched proteins.
Quantitative Data and Reaction Optimization
The efficiency of the CuAAC reaction can be influenced by several factors. The choice of copper-chelating ligand can significantly impact the reaction rate and yield.
| Ligand | Typical Concentration | Relative Efficiency | Reference |
| TBTA | 100 µM | +++ | |
| THPTA | 1 mM | ++ | |
| BTTAA | 1 mM | ++++ | N/A |
Efficiency is a qualitative representation based on literature. Actual efficiency may vary depending on the specific reaction conditions.
A time-course experiment is recommended to determine the optimal reaction time for a specific system, with 1.5 hours being a common incubation time for maximizing yield in chemical proteomics workflows.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where this compound can be applied.
Caption: General workflow for labeling, enrichment, and analysis of proteins using this compound.
Caption: Wnt/β-catenin signaling pathway with potential for labeling alkyne-modified Frizzled receptors.
Applications in Research and Drug Development
This compound, coupled with click chemistry, has a wide range of applications:
-
Chemical Proteomics: Identification and quantification of enzyme activities and post-translational modifications.
-
Protein-Protein Interaction Studies: Capturing and identifying binding partners of a protein of interest.
-
Drug Target Identification: Identifying the cellular targets of a bioactive small molecule that has been modified with an alkyne handle.
-
PROTACs Development: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Cell Surface Labeling: Specific labeling and analysis of cell surface glycoproteins.
-
Personalized Medicine: Profiling of cellular states to identify biomarkers and guide therapeutic strategies.
Conclusion
This compound is a versatile and powerful tool for researchers in life sciences and drug discovery. Its ability to efficiently and specifically label biomolecules through click chemistry, combined with the robust biotin-streptavidin interaction, enables a wide array of applications for studying complex biological systems. This guide provides the foundational knowledge and practical protocols to successfully integrate this reagent into your research workflows.
References
An In-depth Technical Guide to Bioorthogonal Labeling Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal labeling techniques, focusing on the core principles, quantitative comparison of popular methods, and detailed experimental protocols. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this field has transformed our ability to study biomolecules in their natural environments.[1]
The fundamental concept involves the introduction of an abiotic chemical reporter group into a biomolecule of interest, which can then be selectively targeted by a probe carrying a complementary reactive group. For a reaction to be considered bioorthogonal, it must be highly selective, biocompatible, and exhibit favorable kinetics under physiological conditions.[1] This allows for the precise labeling and visualization of biomolecules, investigation of their dynamics, and the development of targeted therapeutics.
Core Bioorthogonal Labeling Techniques: A Quantitative Comparison
The selection of a bioorthogonal reaction is a critical decision in experimental design, with reaction kinetics, stability, and potential cytotoxicity being key considerations. The following table summarizes quantitative data for some of the most widely used bioorthogonal labeling techniques.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Linkage Stability |
| Staudinger Ligation | Azide + Phosphine | ~0.002 - 0.008 | First developed bioorthogonal reaction; forms a stable amide bond; relatively slow kinetics. | High |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | ~1 - 100 (ligand-dependent) | High reaction rates and yields; requires a copper catalyst which can be toxic to cells. | High |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cyclooctyne | ~0.001 - 1 | Catalyst-free, making it suitable for live-cell imaging; kinetics depend on the cyclooctyne structure. | High |
| Tetrazine Ligation (IEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | ~1 - 2000 | Exceptionally fast kinetics; catalyst-free; produces a fluorescent product in some cases. | High |
| Photo-Click Chemistry | Tetrazole + Alkene | ~11 (light-induced) | Spatiotemporal control through photoactivation; requires UV light which can be phototoxic. | High |
Key Experimental Protocols
Detailed methodologies for the practical application of these techniques are provided below. These protocols offer a starting point and may require optimization based on the specific experimental system.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling in Live Cells
This protocol describes the metabolic labeling of cellular glycoproteins with an azide-containing sugar and subsequent fluorescent labeling using a cyclooctyne-fluorophore conjugate.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac₄ManNAz (N-azidoacetylmannosamine-tetraacylated) stock solution in DMSO
-
DBCO-fluorophore conjugate stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Imaging medium
Procedure:
-
Metabolic Labeling:
-
Seed cells in a suitable imaging dish and grow to the desired confluency.
-
Prepare the labeling medium by diluting the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the labeling medium and incubate the cells for 48-72 hours at 37°C and 5% CO₂.
-
-
SPAAC Reaction:
-
Prepare the SPAAC reaction medium by diluting the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add the SPAAC reaction medium to the cells and incubate for 30-60 minutes at 37°C, protecting the cells from light.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
Replace the PBS with a suitable imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in Cell Lysate
This protocol outlines the labeling of azide-modified proteins in a cell lysate with an alkyne-containing biotin probe for subsequent enrichment and analysis.
Materials:
-
Cell lysate containing azide-modified proteins
-
Biotin-alkyne probe stock solution in DMSO
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution in water
-
Copper(II) sulfate (CuSO₄) stock solution in water
-
Sodium ascorbate stock solution in water (freshly prepared)
-
PBS
Procedure:
-
Reaction Cocktail Preparation:
-
CuAAC Reaction:
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation and Analysis:
-
Precipitate the labeled proteins using a methanol/chloroform extraction or other suitable methods.
-
The biotin-labeled proteins can then be enriched using streptavidin-coated beads and analyzed by SDS-PAGE and western blotting or mass spectrometry.
-
Tetrazine Ligation for Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one functionalized with a tetrazine (Tz) and the other with a trans-cyclooctene (TCO).
Materials:
-
Protein 1 solution in PBS
-
Protein 2 solution in PBS
-
TCO-NHS ester
-
Methyltetrazine-NHS ester
-
1 M Sodium bicarbonate (NaHCO₃)
-
Spin desalting columns
Procedure:
-
Protein Functionalization:
-
To 100 µg of Protein 1 in PBS, add 5 µl of 1 M NaHCO₃.
-
Add 20 nmol of TCO-NHS ester and incubate at room temperature for 60 minutes.
-
To 100 µg of Protein 2 in PBS, add 5 µl of 1 M NaHCO₃.
-
Add 20 nmol of methyltetrazine-NHS ester and incubate at room temperature for 60 minutes.
-
Remove excess NHS esters from both protein solutions using spin desalting columns.
-
-
Tetrazine Ligation:
-
Mix the TCO-functionalized Protein 1 and the Tz-functionalized Protein 2 in a 1:1 molar ratio.
-
Incubate the mixture at room temperature for 1 hour with gentle rotation.
-
The resulting protein-protein conjugate is now ready for downstream applications.
-
Visualizing Bioorthogonal Labeling Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described bioorthogonal labeling techniques.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in live cells.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in cell lysate.
Caption: Workflow for Tetrazine Ligation to form a protein-protein conjugate.
References
Biotin-Azide Compounds for Protein Labeling: A Technical Guide
Introduction
Biotin-azide compounds are powerful tools in chemical biology and proteomics for the selective labeling and subsequent analysis of proteins and other biomolecules. These reagents combine the high-affinity interaction of biotin with avidin or streptavidin with the versatility of azide-alkyne cycloaddition, a "click chemistry" reaction. This guide provides an in-depth overview of the core principles, experimental methodologies, and applications of biotin-azide compounds for researchers, scientists, and drug development professionals.
The azide-alkyne cycloaddition is a prime example of a 'click' reaction due to its selectivity, efficiency, and broad scope. The development of copper-catalyzed versions of this reaction has enabled its use under mild conditions suitable for biological systems, sparking numerous studies in labeling proteins, glycans, lipids, and RNA. The core of this approach lies in the bio-orthogonal nature of the azide and alkyne functional groups, which react specifically with each other without interfering with native biological processes.[1][2][3]
Protein labeling with biotin-azide typically involves the metabolic or chemical incorporation of an alkyne-containing amino acid analog, such as homopropargylglycine (HPG) or azidohomoalanine (AHA), into newly synthesized proteins.[1][4] The azide group on the biotin-azide probe then reacts with the alkyne group on the modified proteins, forming a stable triazole linkage. This covalent attachment of biotin allows for the subsequent detection or affinity purification of the labeled proteins using streptavidin-based techniques.
One of the significant advantages of this method is the ability to study dynamic cellular processes, such as protein synthesis, by pulse-labeling cells with the modified amino acids. However, the remarkably strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) can make the elution of biotinylated proteins challenging. To address this, cleavable biotin-azide probes have been developed, which allow for the release of labeled proteins under mild conditions.
Principles of Biotin-Azide Labeling via Click Chemistry
The primary reaction employed for biotin-azide labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species. The reaction is highly specific and proceeds efficiently in aqueous environments, making it ideal for labeling complex biological samples.
Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be used, which does not require a copper catalyst. In SPAAC, a cyclooctyne derivative (e.g., DBCO or BCN) is used, where the ring strain of the alkyne allows it to react spontaneously with an azide. This copper-free click chemistry is particularly useful for in vivo labeling applications where the cytotoxicity of copper is a concern.
The general workflow for labeling and identifying newly synthesized proteins using this technology is as follows:
-
Metabolic Labeling: Cells or organisms are incubated with a non-canonical amino acid containing an alkyne or azide group. This amino acid is incorporated into newly synthesized proteins by the cellular translational machinery.
-
Cell Lysis and Protein Extraction: The cells are lysed, and the total proteome is extracted.
-
Click Reaction: The alkyne- or azide-modified proteins are reacted with a corresponding biotin-azide or biotin-alkyne probe via CuAAC or SPAAC.
-
Affinity Purification: The biotinylated proteins are captured and enriched using streptavidin-coated beads.
-
Elution and Analysis: The captured proteins are eluted from the beads (often involving cleavage of a linker in the probe) and subsequently identified and quantified by mass spectrometry.
Types of Biotin-Azide Compounds
A variety of biotin-azide probes are commercially available, differing in their linker composition, cleavability, and solubility.
-
Non-Cleavable Probes: These probes contain a stable linker, such as a polyethylene glycol (PEG) spacer, between the biotin and azide moieties. The PEG spacer enhances the water solubility of the probe and provides a sufficient distance for efficient streptavidin binding.
-
Cleavable Probes: To facilitate the recovery of labeled proteins from streptavidin affinity matrices, cleavable linkers are incorporated into the biotin-azide probes. These linkers can be cleaved by specific chemical or physical stimuli. Common cleavable moieties include:
-
Disulfide bonds: Cleaved by reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
-
Acid-labile groups: Such as dialkoxydiphenylsilane (DADPS), which can be cleaved under mild acidic conditions (e.g., 10% formic acid).
-
Photocleavable linkers: Contain a nitrobenzyl group that is cleaved upon exposure to UV light.
-
Diazobenzene linkers: Cleaved under reducing conditions with sodium dithionite.
-
The choice of probe depends on the specific application and the desired downstream analysis. For applications requiring harsh denaturation for elution, non-cleavable probes may suffice. However, for analyses that require the recovery of intact proteins or for proteomics studies where the large streptavidin protein can interfere with mass spectrometry, cleavable probes are highly advantageous.
Quantitative Data Summary
The efficiency of labeling and cleavage is critical for the successful application of biotin-azide probes. The following tables summarize key quantitative data reported in the literature.
| Probe Type | Cleavage Condition | Cleavage Efficiency | Residual Mass Tag (Da) | Reference |
| DADPS-based | 10% Formic Acid, 0.5 h | Efficient | 143 | |
| Disulfide-based | 50 mM Na₂S₂O₄ | Variable | N/A | |
| Photocleavable | 365 nm irradiation | Variable | N/A | |
| Diazobenzene-based | 2% HOCH₂CH₂SH | Variable | N/A |
N/A: Data not explicitly provided in the search results.
| Parameter | Condition | Observation | Reference |
| Biotin-Streptavidin Affinity (Kd) | Physiological conditions | ~ 10⁻¹⁵ M | |
| Desthiobiotin-Streptavidin Affinity (Kd) | Physiological conditions | ~ 10⁻¹¹ M | |
| Click Reaction Time (CuAAC) | Optimized conditions | < 1 hour |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA)
This protocol is a representative procedure for labeling newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Methionine-free DMEM
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in complete medium.
-
To deplete endogenous methionine, aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium for 1 hour.
-
Prepare the AHA labeling medium by supplementing the methionine-free DMEM with AHA to a final concentration of 25-50 µM.
-
Remove the methionine-depletion medium and add the AHA labeling medium to the cells.
-
Incubate the cells for the desired pulse duration (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.
-
After the incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the AHA-labeled proteome. The protein concentration should be determined using a standard protein assay like the BCA assay. The lysate is now ready for the click chemistry reaction.
Protocol 2: Biotinylation of AHA-Labeled Proteins via CuAAC (Click Chemistry)
This protocol describes the biotinylation of the AHA-labeled proteome from Protocol 1 using a biotin-azide probe.
Materials:
-
AHA-labeled cell lysate (from Protocol 1)
-
Biotin-azide probe (e.g., Biotin-PEG4-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution
-
Copper(II) sulfate (CuSO₄) solution
-
Methanol, Chloroform, and Water for protein precipitation
Procedure:
-
In a microcentrifuge tube, combine the following reagents in the specified order to create the click chemistry master mix for a 500 µL lysate sample. It is crucial to add the reagents in this order to ensure proper copper reduction.
-
500 µL of protein lysate (1-2 mg/mL)
-
Biotin-azide probe (to a final concentration of 100 µM)
-
TBTA (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with rotation.
-
After the reaction, precipitate the proteins to remove excess reagents. A common method is methanol-chloroform precipitation:
-
Add 4 volumes of methanol to the reaction mixture.
-
Add 1 volume of chloroform.
-
Add 3 volumes of water.
-
Vortex vigorously and centrifuge at 14,000 x g for 5 minutes.
-
Aspirate the upper aqueous layer and carefully remove the liquid at the interface, leaving the protein pellet.
-
-
Wash the protein pellet with methanol and centrifuge again.
-
Air-dry the pellet and resuspend it in a buffer suitable for downstream applications, such as a buffer containing SDS for subsequent SDS-PAGE analysis or a denaturing buffer for affinity purification.
Mandatory Visualizations
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin-PEG2-C6-Azide via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal click chemistry has become an indispensable tool for the specific and efficient labeling of biomolecules in complex biological systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC), offer rapid, high-yield, and highly selective ligation reactions.[1][2][3][4][5] Biotin-PEG2-C6-Azide is a versatile reagent designed for the biotinylation of alkyne-modified proteins. It features a biotin moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a terminal azide group for click chemistry ligation.
These application notes provide detailed protocols for the use of this compound in both CuAAC and SPAAC reactions for protein labeling, along with data presentation and visualizations to guide researchers in their experimental design.
Reagent Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₉N₇O₅S | |
| Molecular Weight | 513.65 g/mol | |
| CAS Number | 1011268-29-3 | |
| Purity | >95% | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage | -20°C, protected from light | |
| Reactive Group | Azide (-N₃) | |
| Biotinylation Target | Alkyne-modified proteins | |
| Click Chemistry Compatibility | CuAAC and SPAAC |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation
This protocol details the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst. This method is highly efficient but requires careful control of copper to prevent protein degradation. The use of a copper-chelating ligand like THPTA is recommended to stabilize the Cu(I) oxidation state and protect the protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Sample: Dissolve the alkyne-modified protein in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Reagent Premix: In a microcentrifuge tube, prepare a premix of the copper catalyst and ligand. For a typical reaction, mix CuSO₄ and THPTA in a 1:5 molar ratio. For example, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.
-
Reaction Setup: a. To the protein solution, add this compound from the stock solution to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein is a good starting point). b. Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.25-1 mM. c. Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) or by dialysis against a suitable buffer.
-
Analysis: Confirm successful biotinylation by methods such as SDS-PAGE with streptavidin-HRP western blot, mass spectrometry, or a dot blot assay.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Biotinylation
This protocol describes the copper-free labeling of a protein modified with a strained alkyne (e.g., DBCO, BCN) using this compound. SPAAC is ideal for applications where copper cytotoxicity is a concern, such as in live-cell labeling.
Materials:
-
Strained alkyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS)
-
This compound
-
DMSO
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Sample: Dissolve the strained alkyne-modified protein in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Reaction Setup: Add this compound from the stock solution to the protein solution. A 2-4 fold molar excess of the biotin-azide reagent over the protein is typically sufficient due to the faster reaction kinetics of SPAAC compared to CuAAC.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 24-48 hours. Reaction times may need optimization depending on the specific strained alkyne and protein.
-
Purification: Purify the biotinylated protein from unreacted reagents using a desalting column or dialysis.
-
Analysis: Analyze the extent of biotinylation using SDS-PAGE with streptavidin-HRP western blot, mass spectrometry, or other suitable methods.
Visualizations
Caption: General Click Chemistry Reaction.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. jcmarot.com [jcmarot.com]
- 5. benchchem.com [benchchem.com]
Application Notes: Step-by-Step Guide for Labeling DNA with Biotin-PEG2-C6-Azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the biotinylation of DNA using a Biotin-PEG2-C6-Azide probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This method is highly specific and efficient for labeling alkyne-modified DNA with biotin.[1][2][3] The resulting biotin-labeled DNA is suitable for a wide range of applications, including affinity purification, electrophoretic mobility shift assays (EMSA), and immobilization onto streptavidin-coated surfaces for diagnostic assays.[4][5]
The CuAAC reaction creates a stable triazole linkage between an alkyne-modified DNA molecule and the azide group of the biotin probe. The reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (CuSO₄) by a reducing agent like sodium ascorbate. A ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the Cu(I) oxidation state and improve reaction efficiency. The this compound reagent contains a polyethylene glycol (PEG) spacer arm, which enhances aqueous solubility and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin.
Signaling Pathway and Experimental Workflow
The overall process involves the preparation of reagents, the click chemistry reaction itself, and subsequent purification of the biotinylated DNA. The workflow ensures high-yield conjugation and removal of unreacted components.
Caption: Experimental workflow for DNA biotinylation via CuAAC.
Materials and Reagents
DNA:
-
Alkyne-modified DNA or oligonucleotide (concentration variable, typically 20–200 µM).
Reagents for Click Reaction:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA
-
Sodium Ascorbate
-
Triethylammonium Acetate (TEAA) buffer (2 M, pH 7.0)
-
Nuclease-free water
Reagents for Purification:
-
Sodium Acetate (3 M, pH 5.2)
-
Ethanol (100% and 70%, cold)
-
Acetone
Quantitative Data Summary
The following tables provide recommended concentrations for stock solutions and the final reaction mixture. These values can be used as a starting point and may require optimization depending on the specific DNA sequence and scale of the reaction.
Table 1: Stock Solution Preparation
| Reagent Stock Solution | Preparation Instructions | Storage |
| This compound | 10 mM in DMSO | -20°C, protected from light |
| Cu(II)-TBTA Complex | Dissolve 50 mg CuSO₄·5H₂O in 10 mL water. Dissolve 116 mg TBTA in 11 mL DMSO. Mix the two solutions. | Room temperature, stable for years |
| Sodium Ascorbate | 5 mM in nuclease-free water (prepare fresh) | Use immediately; solution is stable for one day |
| TEAA Buffer (2M, pH 7.0) | Mix 2.78 mL triethylamine with 1.14 mL acetic acid. Add water to 10 mL and adjust pH to 7.0. | Room temperature |
Table 2: Final Reaction Component Concentrations
| Component | Recommended Final Concentration | Notes |
| Alkyne-Modified DNA | 20 - 200 µM | Optimal concentration may vary. |
| Biotin-Azide | 1.5 x [DNA concentration] | A slight excess ensures efficient labeling. |
| Cu-TBTA Complex | 0.5 mM | Provides the catalytic Cu(I). |
| Sodium Ascorbate | 0.5 mM | Reduces Cu(II) to the active Cu(I) state. |
| TEAA Buffer | 0.2 M | Maintains pH for the reaction. |
| DMSO | ~50% (v/v) | Co-solvent to ensure all components remain in solution. |
Experimental Protocols
This protocol is adapted for a typical small-scale labeling reaction. Volumes should be scaled as needed.
Part 1: Preparation of Reagents
-
Prepare Stock Solutions: Prepare the stock solutions as described in Table 1. It is critical to prepare the Sodium Ascorbate solution fresh on the day of the experiment.
-
Dissolve DNA: Dissolve the alkyne-modified DNA in nuclease-free water to a desired stock concentration (e.g., 200 µM).
Part 2: CuAAC "Click" Reaction
-
In a pressure-tight microcentrifuge tube, combine the following reagents in order:
-
Nuclease-free water (to bring the final reaction volume to the desired amount).
-
Alkyne-modified DNA.
-
2 M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M).
-
DMSO (to a final concentration of approximately 50%).
-
10 mM Biotin-Azide stock solution.
-
-
Vortex the mixture thoroughly.
-
Add the freshly prepared 5 mM Sodium Ascorbate stock solution and vortex briefly.
-
Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 30-60 seconds. This step is crucial to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the 10 mM Cu(II)-TBTA stock solution to the mixture to initiate the reaction.
-
Flush the headspace of the tube with inert gas, cap it tightly, and vortex thoroughly.
-
If a precipitate is observed (often the azide reagent), heat the vial at 80°C for 3 minutes and vortex again to redissolve.
-
Incubate the reaction at room temperature overnight, protected from light. For some substrates, the reaction may be complete in as little as 30-60 minutes.
Part 3: Purification of Biotinylated DNA
-
Precipitation:
-
Add 3 M Sodium Acetate (pH 5.2) to the reaction mixture to a final concentration of 0.3 M.
-
Add 2.5 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 10,000 - 14,000 rpm) for 15-30 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Washing:
-
Add 500 µL of cold 70% ethanol to the pellet.
-
Centrifuge again for 5-10 minutes at 4°C.
-
Carefully discard the supernatant. Repeat this wash step once.
-
-
Drying and Resuspension:
-
Briefly air-dry the pellet to remove residual ethanol. Do not over-dry.
-
Resuspend the purified biotinylated DNA in a desired volume of nuclease-free water or buffer (e.g., TE buffer).
-
-
Quantification and Analysis:
-
Determine the concentration of the labeled DNA using UV-Vis spectrophotometry (e.g., NanoDrop).
-
The success of the labeling can be confirmed by methods such as gel electrophoresis (which should show a mobility shift compared to the unlabeled DNA), mass spectrometry, or a dot blot assay using streptavidin-HRP.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Labeling Efficiency | Oxidation of Cu(I) catalyst | Ensure thorough degassing. Use freshly prepared sodium ascorbate. |
| Inactive reagents | Check the quality and storage conditions of Biotin-Azide and other reagents. | |
| Precipitation of reagents | Ensure sufficient DMSO is used. Briefly heat the mixture if precipitation occurs before adding the catalyst. | |
| Degradation of DNA | Nuclease contamination | Use nuclease-free water, tubes, and pipette tips throughout the protocol. |
| Copper-mediated damage | Keep reaction times as short as necessary. The use of a Cu(I)-stabilizing ligand like TBTA or THPTA helps minimize this. | |
| Difficulty Resuspending Pellet | Over-drying of the DNA pellet | Air-dry the pellet for a minimal amount of time. If needed, gently heat at 50-55°C to aid resuspension. |
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Molecular Dissection of Chromatin Maturation Via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for Biotin-PEG2-C6-Azide in Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG2-C6-Azide is a chemical modification reagent used to attach a biotin molecule to an oligonucleotide. This process, known as biotinylation, is a cornerstone of many molecular biology techniques and diagnostic assays. The reagent consists of three key components: a biotin group for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group that enables covalent attachment to an alkyne-modified oligonucleotide via "click chemistry."[1][2][3] This highly efficient and specific reaction allows for the robust labeling of oligonucleotides for a wide array of applications in research and drug development.[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in labeling oligonucleotides.
Principle of the Method
The labeling of oligonucleotides with this compound is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction forms a stable triazole linkage between the azide group on the this compound and a terminal alkyne group that has been incorporated into the oligonucleotide during its synthesis. The reaction is highly specific and can be carried out in aqueous solutions with high efficiency.
Alternatively, a copper-free click chemistry reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), can be employed if the oligonucleotide is modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Applications of Biotinylated Oligonucleotides
Biotinylated oligonucleotides are versatile tools with a broad range of applications, including:
-
Affinity Purification: The strong and specific interaction between biotin and streptavidin can be exploited for the isolation and purification of target nucleic acids or their binding partners from complex mixtures.
-
Immunoassays: Biotinylated probes are widely used in various immunoassay formats, such as enzyme-linked immunosorbent assays (ELISA), for the detection and quantification of specific DNA or RNA sequences.
-
In Situ Hybridization (ISH): Labeled oligonucleotides can be used as probes to detect and localize specific nucleic acid sequences within fixed cells and tissues.
-
Northern and Southern Blotting: Biotinylated probes provide a non-radioactive method for the detection of specific RNA and DNA sequences, respectively, following electrophoretic separation.
-
Real-Time PCR: Biotinylated primers can be incorporated into PCR products, allowing for their subsequent capture and detection.
-
DNA Nanotechnology: Biotin-streptavidin interactions are used to assemble and functionalize DNA-based nanostructures.
Quantitative Data Summary
The efficiency of oligonucleotide biotinylation can be influenced by several factors, including the reaction conditions and the position of the alkyne modification on the oligonucleotide. The following table summarizes representative data on labeling efficiency under different conditions.
| Parameter | Condition A | Condition B | Condition C | Reference |
| Oligonucleotide Concentration | 100 µM | 100 µM | 200 µM | |
| This compound:Oligo Ratio | 1.5:1 | 3:1 | 1.5:1 | |
| Reaction Time | 4 hours | 4 hours | 8 hours | |
| Reaction Temperature | 25°C | 45°C | 25°C | |
| Typical Labeling Efficiency | >90% | >95% | >95% |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Oligonucleotide
This protocol describes the labeling of an oligonucleotide containing a terminal alkyne modification with this compound using a copper(I)-catalyzed reaction.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
5 mM Ascorbic acid solution (freshly prepared in water)
-
10 mM Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) stock solution in 55% DMSO
-
Nuclease-free water
-
3% Lithium perchlorate in acetone
-
Acetone
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 20-200 µM in a microcentrifuge tube.
-
Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add DMSO to a final volume of 50% and vortex to mix.
-
-
Add this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the oligonucleotide solution to achieve a final concentration that is 1.5 times the oligonucleotide concentration. Vortex to mix.
-
-
Initiate the Click Reaction:
-
Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the tube with inert gas and cap it tightly.
-
-
Incubation:
-
Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature overnight or at 45°C for 1-4 hours.
-
-
Precipitation of the Biotinylated Oligonucleotide:
-
Add at least a 4-fold excess volume of 3% lithium perchlorate in acetone to the reaction mixture.
-
Mix thoroughly and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the oligonucleotide.
-
Carefully discard the supernatant.
-
-
Washing and Drying:
-
Wash the pellet with 1 mL of acetone, centrifuge at 10,000 rpm for 10 minutes, and discard the supernatant.
-
Air dry the pellet to remove any residual acetone.
-
-
Purification (Optional):
-
The biotinylated oligonucleotide can be further purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
-
Storage:
-
Resuspend the purified biotinylated oligonucleotide in a suitable buffer (e.g., TE buffer) and store at -20°C.
-
Visualizations
Caption: Experimental workflow for oligonucleotide biotinylation.
Caption: Workflow for the application of biotinylated oligonucleotides.
References
- 1. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
Unlocking Cellular Dynamics: Application of Biotin-PEG2-C6-Azide in Cell Culture Experiments
Abstract
This document provides detailed application notes and protocols for the utilization of Biotin-PEG2-C6-Azide in cell culture experiments. This versatile click chemistry reagent enables the selective biotinylation of alkyne-modified biomolecules, facilitating the investigation of nascent protein synthesis, post-translational modifications, and protein-protein interactions. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry for the enrichment and analysis of cellular components.
Introduction
This compound is a key tool in the field of bioorthogonal chemistry, allowing for the specific labeling of biomolecules in complex biological systems.[1] Its structure comprises a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a terminal azide group for click chemistry reactions.[1][2] This reagent is particularly useful for reacting with alkyne-containing molecules, which can be metabolically incorporated into cellular components like proteins.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[3][4] This reaction's bioorthogonality ensures that it proceeds with minimal interference from native cellular processes. By metabolically labeling cells with an alkyne-containing amino acid, such as L-Homopropargylglycine (HPG), newly synthesized proteins can be tagged with an alkyne handle. Subsequent reaction with this compound in the cell lysate allows for the biotinylation of this nascent proteome, enabling its enrichment and downstream analysis by techniques like mass spectrometry.
This approach provides a powerful method to study dynamic cellular processes, including the regulation of protein synthesis by signaling pathways such as the mTOR pathway, a central regulator of cell growth and metabolism.
Applications in Cell Culture
Metabolic Labeling and Enrichment of Nascent Proteins
A primary application of this compound is the identification and quantification of newly synthesized proteins. Cells are first incubated with a methionine analog containing an alkyne group, L-Homopropargylglycine (HPG). HPG is incorporated into proteins during active translation. Following cell lysis, the alkyne-tagged proteins are reacted with this compound via CuAAC. The resulting biotinylated proteins can then be selectively captured and enriched using streptavidin-functionalized beads. This allows for the separation of newly synthesized proteins from the pre-existing proteome for subsequent analysis.
Quantitative Proteomic Analysis of Protein Synthesis
By coupling metabolic labeling with stable isotope labeling by amino acids in cell culture (SILAC), it is possible to perform quantitative comparisons of protein synthesis rates under different experimental conditions. This technique can be used to investigate the effects of drug candidates or other stimuli on cellular protein production. The enriched biotinylated proteins from different conditions can be identified and quantified by mass spectrometry to reveal changes in the synthesis of specific proteins.
Studying Post-Translational Modifications and Protein-Protein Interactions
While direct identification of post-translational modifications (PTMs) with this method requires further analytical steps, the enrichment of specific protein populations can facilitate the discovery of PTMs on newly synthesized proteins. Additionally, this technique can be adapted to study protein-protein interactions by combining it with cross-linking strategies or by its application in proximity labeling methods like BioID, where a biotin ligase is fused to a protein of interest to biotinylate proximal proteins.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with HPG
This protocol describes the incorporation of the alkyne-containing amino acid L-Homopropargylglycine (HPG) into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
Methionine-free DMEM
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
Aspirate the complete culture medium and wash the cells once with warm PBS.
-
Replace the medium with pre-warmed methionine-free DMEM and incubate for 30-60 minutes to deplete intracellular methionine reserves.
-
Add HPG to the methionine-free medium to a final concentration of 50 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours for short-term labeling) at 37°C and 5% CO₂.
-
After incubation, wash the cells twice with cold PBS.
-
Harvest the cells by scraping or trypsinization and proceed immediately to cell lysis.
Protocol 2: CuAAC Reaction for Biotinylation of Alkyne-Labeled Proteins
This protocol details the "click" reaction between alkyne-labeled proteins in cell lysates and this compound.
Materials:
-
HPG-labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
Procedure:
-
Lyse the HPG-labeled cell pellet in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a 100 µL reaction, add the reagents in the following order:
-
Cell lysate (containing 50-100 µg of protein)
-
This compound (to a final concentration of 25-50 µM)
-
THPTA or TBTA (to a final concentration of 100-200 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Vortex briefly and incubate the reaction at room temperature for 1 hour with gentle rotation, protected from light.
-
The biotinylated lysate is now ready for affinity purification.
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated cell lysate
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 1% SDS)
-
Wash Buffer 2 (e.g., PBS with 4M Urea)
-
Wash Buffer 3 (PBS)
-
Elution Buffer (e.g., 2x SDS-PAGE sample buffer with excess free biotin)
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them twice with lysis buffer.
-
Add the equilibrated beads to the biotinylated cell lysate.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and then three times with Wash Buffer 3 to remove non-specifically bound proteins.
-
Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 5-10 minutes.
-
Collect the supernatant containing the enriched biotinylated proteins for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).
Data Presentation
Table 1: Recommended Reagent Concentrations for Cell Culture Experiments
| Reagent | Application | Recommended Concentration | Incubation Time |
| L-Homopropargylglycine (HPG) | Metabolic Labeling | 25 - 100 µM | 1 - 24 hours |
| This compound | Click Chemistry | 25 - 100 µM | 1 hour |
| Copper(II) Sulfate (CuSO₄) | Click Chemistry Catalyst | 0.5 - 2 mM | 1 hour |
| Sodium Ascorbate | Click Chemistry Reducing Agent | 1 - 5 mM | 1 hour |
| THPTA/TBTA | Click Chemistry Ligand | 100 - 500 µM | 1 hour |
Table 2: Cell Viability Assessment (Example Data)
| Treatment | Cell Line | Viability (%) | Assay |
| Untreated Control | HeLa | 98 ± 2 | Trypan Blue |
| 50 µM HPG (4 hours) | HeLa | 95 ± 3 | Trypan Blue |
| HPG + Click Reagents (in lysate) | N/A | N/A | N/A |
Note: The click chemistry reaction is typically performed on cell lysates, thus direct cytotoxicity of the click reagents on live cells is avoided in this workflow. However, copper catalysts can be cytotoxic, which is why the reaction is not performed on live cells in this protocol.
Visualizations
Caption: Experimental workflow for metabolic labeling and enrichment of nascent proteins.
Caption: Simplified mTOR signaling pathway and its analysis using metabolic labeling.
References
Application Notes and Protocols for Copper-Catalyzed Click Chemistry (CuAAC) with Biotin-PEG2-C6-Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, for the efficient biotinylation of alkyne-containing molecules using Biotin-PEG2-C6-Azide. This method is widely employed for its high efficiency, specificity, and biocompatibility, enabling the stable covalent labeling of a diverse range of biomolecules.
Introduction to CuAAC Biotinylation
The CuAAC reaction facilitates the formation of a stable triazole linkage between a terminal alkyne and an azide. This bioorthogonal reaction is highly selective, proceeding with high yields in aqueous environments and at room temperature, making it ideal for labeling sensitive biological molecules. The inclusion of a PEG2 (polyethylene glycol) linker in the biotin-azide reagent enhances the solubility and reduces steric hindrance of the biotin moiety, improving its accessibility for subsequent detection with streptavidin-based systems.
Experimental Overview
The general workflow for a CuAAC reaction involves the preparation of reactants and catalyst solutions, the click reaction itself, followed by purification of the biotinylated product. Key to a successful reaction is the in situ reduction of a Copper(II) (Cu(II)) salt to the active Copper(I) (Cu(I)) catalyst using a reducing agent, typically sodium ascorbate. A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial in aqueous buffers to protect the Cu(I) from oxidation and enhance reaction kinetics.
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by the concentration of reactants and the molar ratios of the catalytic components. The following tables provide typical concentration ranges and molar ratios for successful biotinylation.
Table 1: Typical Reagent Concentrations
| Reagent | Stock Solution Concentration | Final Reaction Concentration |
| Alkyne-functionalized Molecule | 1-10 mM | 10 µM - 1 mM |
| This compound | 10 mM in DMSO | 1.2 - 2 equivalents relative to alkyne |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 50 µM - 1 mM |
| THPTA | 50-200 mM in H₂O | 250 µM - 5 mM |
| Sodium Ascorbate | 1 M in H₂O (prepare fresh) | 5-20 mM |
Table 2: Recommended Molar Ratios for Optimal Reaction
| Component Ratio | Recommended Ratio | Purpose |
| Biotin-Azide : Alkyne | 1.2:1 to 1.5:1 | Ensures complete consumption of the alkyne-molecule. |
| THPTA : CuSO₄ | 5:1 | Stabilizes Cu(I) and accelerates the reaction.[1] |
| Sodium Ascorbate : CuSO₄ | 10:1 to 50:1 | Maintains a reducing environment to keep copper in the Cu(I) state. |
Table 3: Reaction Conditions and Expected Yields
| Temperature | Time | Typical Yield | Notes |
| Room Temperature (20-25°C) | 1 - 4 hours | > 90% | Standard condition for most applications. |
| 4°C | 12 - 24 hours | > 85% | For highly sensitive biomolecules. |
| 37°C | 30 minutes - 2 hours | > 95% | Can increase reaction rate but may affect sensitive substrates. |
Detailed Experimental Protocol
This protocol is a general guideline for the biotinylation of an alkyne-containing protein in an aqueous buffer. Optimization may be required for specific applications.
Materials and Reagents
-
Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)
-
This compound
-
Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-Ascorbate
-
Ethylenediaminetetraacetic acid (EDTA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Degassed deionized water
-
Solvent for dissolving this compound (e.g., DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column or dialysis cassette)
Stock Solution Preparation
-
Alkyne-Molecule Solution: Prepare a 1-10 mg/mL solution of your alkyne-functionalized molecule in the desired reaction buffer.
-
This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO.
-
Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in degassed deionized water.
-
THPTA (200 mM): Dissolve THPTA in degassed deionized water.
-
Sodium Ascorbate (1 M): Dissolve sodium ascorbate in degassed deionized water. Note: This solution should be prepared fresh immediately before use.
Reaction Procedure
-
In a microcentrifuge tube, add the alkyne-functionalized molecule solution.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 1.5 equivalents).
-
Prepare a premix of the catalyst by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:2 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA).[2] Vortex briefly. This solution can be stable for several weeks when frozen.[3]
-
Add the CuSO₄/THPTA premix to the reaction mixture to achieve a final copper concentration of 1 mM.
-
Vortex the mixture gently.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 20 mM.[2]
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing (e.g., on a rotator).[2] For light-sensitive compounds, protect the reaction from light.
Quenching and Purification
-
Once the reaction is complete, quench it by adding a chelating agent like EDTA to a final concentration of 10-20 mM to sequester the copper catalyst.
-
Purify the biotinylated product from excess reagents and the catalyst complex using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography. The choice of purification method will depend on the nature of the biotinylated molecule. For proteins, SEC or dialysis are common choices.
Troubleshooting and Optimization
-
Low Yield:
-
Deoxygenate Buffers: Dissolved oxygen can lead to the oxidative coupling of alkynes (Glaser-Hay coupling), a common side reaction. Degassing all aqueous solutions by bubbling with an inert gas (e.g., argon or nitrogen) can minimize this.
-
Increase Reactant Concentrations: If working with very dilute solutions of the alkyne-molecule, increasing the concentration can improve reaction kinetics.
-
Optimize Temperature: Gentle heating (e.g., 37°C) can increase the reaction rate, but should be used with caution for temperature-sensitive molecules.
-
-
Precipitation:
-
Solvent Choice: Ensure all components are soluble in the chosen reaction solvent system. For less soluble compounds, a co-solvent such as DMSO or t-BuOH may be necessary.
-
-
Steric Hindrance:
-
The PEG2 linker in this compound is designed to mitigate steric hindrance. However, for particularly bulky interacting molecules, a longer PEG linker may be beneficial. The optimal PEG linker length may need to be determined empirically.
-
Visualization of the CuAAC Reaction
The core of the protocol is the copper-catalyzed formation of a triazole ring from an azide and an alkyne.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Biotin-PEG2-C6-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for the biotinylation of biomolecules using Biotin-PEG2-C6-Azide. This bioorthogonal reaction offers a robust and efficient method for labeling proteins, glycans, and other biological targets in a variety of research and drug development applications.
Introduction to SPAAC with this compound
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful click chemistry reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1] The reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide. The inherent ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage.[2]
This compound is a versatile biotinylation reagent designed for SPAAC. It features a biotin moiety for detection or affinity purification, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for reaction with a strained alkyne. This reagent is widely used for:
-
Protein Biotinylation: Site-specific labeling of proteins for detection, purification, and interaction studies.
-
Cell Surface Labeling: Biotinylation of cell surface glycans or proteins for cell tracking, imaging, and identification of surface markers.
-
Drug Delivery: Conjugation of biotin to drug delivery systems for targeted delivery and imaging.
Quantitative Data Presentation
The efficiency of a SPAAC reaction is dependent on the specific strained alkyne used. The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different alkynes.
| Strained Alkyne | Azide Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| DBCO (Dibenzocyclooctyne) | Alkyl (e.g., Benzyl Azide) | 0.24[2] | Generally exhibits faster reaction kinetics with alkyl azides compared to BCN.[2] Shows higher efficiency in surface labeling applications. |
| BCN (Bicyclo[6.1.0]nonyne) | Alkyl (e.g., Benzyl Azide) | 0.07[2] | A compact and non-aromatic strained alkyne. |
| DIBO-biotin | Azide-encoded Rhodopsin | 8.6 ± 1.3 | A dibenzocyclooctynol derivative showing fast reaction kinetics. |
Note: The reaction rates can be influenced by factors such as solvent, temperature, and the specific structure of the azide-containing molecule. The data presented here for DBCO and BCN with benzyl azide is considered representative for the reaction with the alkyl azide of this compound.
Experimental Protocols
Protocol 1: General Protein Biotinylation using SPAAC
This protocol describes a two-step process for biotinylating a protein of interest (POI). First, an azide group is introduced into the protein. Second, the azide-modified protein is reacted with a DBCO- or BCN-functionalized biotin, though for the purpose of this protocol, we will proceed with a generic strained alkyne biotin conjugate.
Step 1: Introduction of an Azide Moiety into the Protein
This can be achieved through various methods, including:
-
Amine-reactive crosslinkers: Reacting primary amines (e.g., lysine residues) on the protein surface with an NHS-ester-azide crosslinker.
-
Metabolic Labeling: Incorporating an azide-containing unnatural amino acid into the protein during expression.
Materials:
-
Protein of Interest (POI) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-dPEG®-NHS Ester
-
DBCO-PEG-Biotin or BCN-PEG-Biotin
-
Dimethylsulfoxide (DMSO)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the POI in an amine-free buffer at a concentration of 1-5 mg/mL.
-
NHS-Ester-Azide Stock Solution: Prepare a 10 mM stock solution of Azide-dPEG®-NHS Ester in anhydrous DMSO.
-
Azide Labeling: Add a 10-20 fold molar excess of the NHS-Ester-Azide solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight with gentle stirring.
-
Purification: Remove excess, unreacted NHS-Ester-Azide using a desalting column, eluting with PBS (pH 7.4).
Step 2: SPAAC Reaction with Strained Alkyne-PEG-Biotin
Materials:
-
Azide-modified POI
-
Strained Alkyne-PEG-Biotin (e.g., DBCO-PEG-Biotin)
-
DMSO
-
PBS (pH 7.4)
Procedure:
-
Strained Alkyne-Biotin Stock Solution: Prepare a 10 mM stock solution of Strained Alkyne-PEG-Biotin in DMSO.
-
SPAAC Reaction: Add a 2-5 fold molar excess of the Strained Alkyne-PEG-Biotin stock solution to the azide-modified protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the strained alkyne used (DBCO is generally faster than BCN).
-
Purification: Remove excess Strained Alkyne-PEG-Biotin via dialysis or a desalting column.
-
Analysis: Confirm biotinylation using techniques such as Western blot with streptavidin-HRP, mass spectrometry, or a gel-shift assay.
Protocol 2: Biotinylation of Cell Surface Glycans
This protocol outlines the metabolic labeling of cellular glycans with an azide-containing sugar and subsequent biotinylation via SPAAC.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-conjugated Biotin
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Cell Culture: Culture cells in a suitable vessel to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 2-3 days to allow for the incorporation of the azido sugar into cell surface glycans.
-
-
SPAAC Reaction:
-
Prepare a stock solution of DBCO-conjugated Biotin in DMSO.
-
Dilute the DBCO-conjugated Biotin in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-conjugated Biotin solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with warm PBS to remove unreacted DBCO-conjugated Biotin.
-
Analysis: The biotinylated cells can now be used for various downstream applications, such as flow cytometry analysis with fluorescently labeled streptavidin or cell lysis for subsequent affinity purification of biotinylated glycoproteins.
Mandatory Visualizations
References
Revolutionizing Nanotechnology: Applications and Protocols for Biotin-PEG2-C6-Azide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The advent of precision bio-conjugation linkers has propelled nanotechnology into new realms of possibility for targeted therapeutics and advanced diagnostics. Among these, Biotin-PEG2-C6-Azide has emerged as a critical tool for researchers, scientists, and drug development professionals. Its unique trifunctional structure, comprising a high-affinity biotin moiety, a flexible polyethylene glycol (PEG) spacer, and a versatile azide group for click chemistry, enables the straightforward and efficient functionalization of nanoparticles and other biomolecules. These application notes provide a comprehensive overview of the utility of this compound in nanotechnology, complete with detailed experimental protocols and quantitative data to facilitate its adoption in the laboratory.
Core Applications in Nanotechnology
This compound is instrumental in a variety of nanotechnological applications, primarily leveraging the highly specific and robust biotin-streptavidin interaction and the bioorthogonal nature of azide-alkyne cycloaddition reactions ("click chemistry").
-
Targeted Drug Delivery: Nanoparticles functionalized with this compound can be effectively targeted to cancer cells and other diseased tissues that overexpress biotin receptors.[1][2] The biotin molecule acts as a homing device, guiding the nanoparticle-drug conjugate to the target site, thereby increasing therapeutic efficacy and minimizing off-target side effects. The PEG spacer enhances the biocompatibility and circulation time of the nanoparticles.
-
Bio-imaging and Diagnostics: By linking this compound to quantum dots, gold nanoparticles, or other imaging agents, researchers can create powerful probes for in vitro and in vivo imaging. The biotin tag allows for subsequent binding of streptavidin-conjugated fluorophores or enzymes for signal amplification, enabling highly sensitive detection of target molecules or cells.
-
Affinity Purification and Proteomics: The azide group allows for the covalent attachment of the biotin linker to alkyne-modified proteins or other biomolecules.[3] This biotin tag can then be used for the efficient isolation and purification of these molecules from complex biological samples using streptavidin-coated beads. This is a powerful technique in proteomics for identifying protein-protein interactions and post-translational modifications.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of this compound and related biotin-PEG-azide linkers in nanotechnology applications. This data is compiled from various studies and provides a baseline for experimental design.
| Parameter | Value | Application Context | Source |
| Molecular Weight | 513.7 g/mol | General | [5] |
| Purity | >95% | General | - |
| Solubility | Soluble in DMSO, DMF | General | - |
| Typical Conjugation Efficiency (Click Chemistry) | >90% | Nanoparticle Functionalization | Adapted from similar linkers |
| Binding Affinity (Biotin-Streptavidin) | Kd ≈ 10-14 M | All applications | General Knowledge |
| Nanoparticle Size Increase Post-Conjugation | 5-15 nm | Gold & Polymeric Nanoparticles | Adapted from similar linkers |
| In Vitro Cell Viability (Post-treatment) | >85% at therapeutic concentrations | Targeted Drug Delivery | Adapted from biotinylated nanoparticles |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Functionalization of Alkyne-Modified Nanoparticles with this compound via CuAAC
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating this compound to nanoparticles (e.g., liposomes, polymeric nanoparticles) that have been surface-functionalized with terminal alkyne groups.
Materials:
-
Alkyne-modified nanoparticles
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Nanoparticle Preparation: Disperse the alkyne-modified nanoparticles in the reaction buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
To the nanoparticle suspension, add this compound to a final concentration of 1 mM (a 10-fold molar excess over the estimated surface alkyne groups is a good starting point).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio to form the copper-ligand complex.
-
Add the copper-ligand complex to the nanoparticle-azide mixture to a final copper concentration of 100 µM.
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
-
Purification:
-
Remove unreacted reagents and byproducts by purifying the functionalized nanoparticles using size exclusion chromatography or dialysis against the reaction buffer.
-
-
Characterization:
-
Confirm successful conjugation by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the triazole ring formation, and dynamic light scattering (DLS) to measure the change in nanoparticle size and zeta potential.
-
Quantify the amount of biotin on the nanoparticle surface using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Protocol 2: Cell Targeting and Uptake Assay with Biotinylated Nanoparticles
This protocol outlines a method to assess the targeting efficiency and cellular uptake of nanoparticles functionalized with this compound in a cancer cell line known to overexpress the biotin receptor.
Materials:
-
Biotin-functionalized nanoparticles (from Protocol 1)
-
Control (non-biotinylated) nanoparticles
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Flow cytometer or fluorescence microscope
-
PBS (Phosphate Buffered Saline)
Procedure:
-
Cell Culture: Plate the cancer cells in a suitable format (e.g., 24-well plate for microscopy, 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Nanoparticle Incubation:
-
Treat the cells with varying concentrations of biotin-functionalized nanoparticles and control nanoparticles in complete cell culture medium.
-
Incubate for 1-4 hours at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently wash the cells three times with cold PBS to remove unbound nanoparticles.
-
-
Streptavidin Staining:
-
Incubate the cells with a solution of Streptavidin-FITC (or another fluorescently labeled streptavidin) in PBS containing 1% BSA for 30 minutes at 4°C in the dark. This will bind to the biotin on the surface of the internalized or cell-surface-bound nanoparticles.
-
-
Final Washing:
-
Wash the cells three times with cold PBS to remove unbound streptavidin.
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the localization of the fluorescent signal, indicating nanoparticle uptake.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer to quantify the cellular uptake of the nanoparticles. Compare the fluorescence of cells treated with biotinylated nanoparticles to those treated with control nanoparticles.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the application of this compound in nanotechnology.
References
- 1. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Drug Delivery Systems Using Biotin-PEG2-C6-Azide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biotin-PEG2-C6-Azide is a heterobifunctional linker designed for advanced bioconjugation and drug delivery applications. This molecule incorporates three key functional components:
-
A Biotin Moiety: For high-affinity binding to avidin and streptavidin, enabling targeted delivery and purification.[1][2] The interaction between biotin and avidin/streptavidin is one of the strongest non-covalent bonds found in nature.[1][3]
-
A PEGylated Spacer (PEG2-C6): A polyethylene glycol (PEG) and a hexyl chain spacer arm enhances aqueous solubility, provides flexibility, and minimizes steric hindrance between the conjugated molecules.[4]
-
An Azide Group (-N₃): A reactive handle for "click chemistry," allowing for the efficient and specific covalent attachment of alkyne-modified molecules, such as drugs, imaging agents, or nanoparticles.
This unique combination of features makes this compound a versatile tool for developing targeted therapeutic and diagnostic agents, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Applications in Drug Delivery
Targeted Drug Delivery via Biotin-Avidin System
The strong biotin-avidin interaction can be exploited in multi-step "pre-targeting" strategies. In this approach, a biotinylated targeting moiety (like an antibody specific to cancer cells) is administered first. After unbound antibodies are cleared from circulation, a drug conjugated to avidin or streptavidin is introduced, which then binds with high specificity to the biotin already localized at the target site. This method enhances the therapeutic index by concentrating the drug at the desired location.
Conjugation via Bioorthogonal Click Chemistry
The azide group on the linker facilitates covalent conjugation through click chemistry. This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with biological processes. The most common reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free and ideal for use in living systems. This allows for the stable attachment of a wide array of alkyne-functionalized therapeutic payloads.
Development of PROTACs
This compound serves as a PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker plays a critical role in optimizing the spatial orientation and distance between the target protein ligand and the E3 ligase ligand.
Quantitative Data Summary
The following tables present quantitative data from studies on biotin-mediated targeting and drug delivery.
Table 1: Competitive Inhibition of [³H]Biotin Uptake This data highlights the specificity of the biotin uptake system, which is a potential target for biotinylated drug conjugates. Note that analogs with a modified carboxylic acid group (like biocytin) are poor competitors, raising questions about the direct mechanism of uptake for conjugated biotin.
| Competing Ligand (Concentration) | [³H]Biotin Uptake (% of Control) |
| Unlabelled Biotin (1 mM) | 9.03 ± 1.51% |
| Unlabelled Biotin (100 µM) | 16.27 ± 0.47% |
| Unlabelled Biotin (10 µM) | 51.50 ± 7.46% |
| α-Lipoic Acid (1 mM) | 6.97 ± 0.82% |
| Valeric Acid (1 mM) | 60.39 ± 4.02% |
| Biotin Methyl Ester | No significant competition |
| Biocytin | No significant competition |
| Data sourced from reference. |
Table 2: Enhancement of Camptothecin (CPT) Cytotoxicity by Biotin-PEG Conjugation This table shows the fold-increase in the toxicity of the anticancer drug CPT when conjugated to PEG and Biotin-PEG polymers in human ovarian carcinoma cells.
| Cell Line | Conjugate vs. Free CPT | Fold Increase in Cytotoxicity |
| A2780 (Sensitive) | CPT-PEG | >12-fold |
| A2780/AD (Resistant) | CPT-PEG | >12-fold |
| A2780 (Sensitive) | CPT-PEG-Biotin vs. CPT-PEG | 5.2-fold |
| A2780/AD (Resistant) | CPT-PEG-Biotin vs. CPT-PEG | 2.1-fold |
| Data sourced from reference. |
Experimental Protocols
Protocol 1: Conjugation of an Alkyne-Modified Molecule to this compound via SPAAC
Objective: To covalently link an alkyne-functionalized molecule (e.g., a drug or fluorescent probe containing a DBCO or BCN group) to this compound.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest (DBCO-Ligand)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting column or Reverse-Phase HPLC for purification
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the DBCO-Ligand in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the desired volume of DBCO-Ligand solution.
-
Add 1.2 to 1.5 molar equivalents of the this compound stock solution to the tube.
-
Add PBS (pH 7.4) to the reaction mixture. The final concentration of DMSO should be kept below 10% (v/v) to ensure protein stability if applicable.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction is typically complete within 12 hours.
-
-
Purification:
-
Purify the resulting Biotin-PEG2-C6-Ligand conjugate using a spin desalting column to remove unreacted starting materials or by using reverse-phase HPLC for higher purity.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using LC-MS to verify the expected molecular weight and analytical HPLC.
-
Protocol 2: In Vitro Cell Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of a biotin-conjugated drug on cancer cells.
Materials:
-
Target cancer cell line (e.g., MCF-7, A2780)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Biotin-conjugated drug and unconjugated drug controls
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the biotin-conjugated drug, the unconjugated drug, and a vehicle control in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the drug concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for creating a targeted drug delivery system.
References
Application Notes and Protocols for Surface Functionalization using Biotin-PEG2-C6-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG2-C6-Azide is a versatile heterobifunctional linker designed for the facile biotinylation of surfaces and biomolecules. This reagent incorporates a biotin moiety for strong and specific binding to streptavidin and avidin, a polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a terminal azide group for covalent attachment via "click chemistry". The azide group allows for highly efficient and specific ligation to alkyne- or cyclooctyne-modified surfaces and molecules.
This document provides detailed protocols for the functionalization of surfaces with this compound and subsequent interaction with streptavidin. It is intended to guide researchers in various fields, including biosensor development, drug discovery, and cell culture engineering, in the effective use of this reagent.
Key Applications
-
Biosensor and Microarray Fabrication: Immobilization of biotin on sensor chips for the capture of streptavidin-conjugated proteins, antibodies, or nucleic acids.
-
Drug Discovery: Creation of functionalized surfaces for high-throughput screening and binding assays.
-
Cell Culture Engineering: Covalent attachment of biotin to surfaces for subsequent binding of streptavidin-linked cell-adhesive ligands (e.g., RGD peptides) to promote specific cell attachment and growth.[1]
-
Bioconjugation: Labeling of alkyne-modified proteins, DNA, and other biomolecules in solution for subsequent purification or detection.[2]
Chemical Properties
| Property | Value |
| Molecular Formula | C22H39N7O5S |
| Molecular Weight | 513.65 g/mol |
| CAS Number | 1011268-29-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C, desiccated. |
Quantitative Data on Surface Functionalization
The following table presents representative data for the immobilization of a biotin-PEG linker on a functionalized glass surface and the subsequent binding of avidin. While this data was generated using a Biotin-PEG-NHS linker on an aminosilanized surface, similar performance can be expected when immobilizing this compound on an alkyne-functionalized surface due to the high efficiency of click chemistry.
| Parameter | Value | Technique |
| Biotin-PEG Immobilization Density | ~82% surface coverage | ToF-SIMS |
| Avidin Attachment Density | ~100% on biotinylated surface | ToF-SIMS |
| Layer Thickness (Biotin-PEG + Avidin) | ~10-12 nm | ToF-SIMS |
Table adapted from a study on Biotin-(PEG)12-NHS immobilization.[3]
Experimental Protocols
Two primary methods for immobilizing this compound onto a surface are detailed below: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free" click chemistry.
Protocol 1: Surface Functionalization via CuAAC
This protocol describes the immobilization of this compound onto an alkyne-functionalized surface, such as a glass slide or silicon wafer.
Materials:
-
Alkyne-functionalized substrate (e.g., alkyne-silanized glass slide)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Preparation of "Click" Reaction Cocktail:
-
In a microcentrifuge tube, prepare a fresh solution of the catalyst and ligand. For a 1 mL reaction volume, mix 20 µL of 100 mM CuSO4 with 20 µL of 500 mM THPTA solution.
-
Add 50 µL of a freshly prepared 2 M sodium ascorbate solution to the CuSO4/ligand mixture. The solution should turn a faint yellow, indicating the reduction of Cu(II) to Cu(I).
-
Add 10 µL of a 10 mM stock solution of this compound in DMSO.
-
Bring the final volume to 1 mL with PBS.
-
-
Immobilization Reaction:
-
Place the alkyne-functionalized substrate in a suitable reaction vessel.
-
Cover the substrate with the "click" reaction cocktail.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with PBS, followed by DI water, and then ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the biotinylated surface in a desiccator at room temperature until further use.
-
Protocol 2: Surface Functionalization via Copper-Free Click Chemistry (SPAAC)
This protocol is ideal for systems where copper cytotoxicity is a concern and utilizes a substrate functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-functionalized substrate
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Preparation of Reaction Solution:
-
Dissolve this compound in PBS to a final concentration of 1-5 mM.
-
-
Immobilization Reaction:
-
Immerse the DBCO-functionalized substrate in the this compound solution.
-
Incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with PBS, followed by DI water, and then ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the biotinylated surface in a desiccator at room temperature.
-
Protocol 3: Characterization of Biotinylated Surface with Fluorescently Labeled Streptavidin
This protocol verifies the successful immobilization and accessibility of biotin on the functionalized surface.
Materials:
-
Biotinylated substrate
-
FITC-conjugated Streptavidin (or other fluorescently labeled streptavidin)
-
Phosphate-buffered saline with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
-
Fluorescence microscope
Procedure:
-
Blocking (Optional but Recommended):
-
To minimize non-specific binding, incubate the biotinylated substrate in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
Rinse briefly with PBST.
-
-
Streptavidin Binding:
-
Prepare a solution of FITC-conjugated streptavidin in PBST at a concentration of 10-20 µg/mL.
-
Incubate the biotinylated substrate with the streptavidin solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the substrate three times with PBST for 5 minutes each to remove unbound streptavidin.
-
Rinse with DI water.
-
-
Visualization:
-
Mount the slide with a coverslip.
-
Visualize the surface using a fluorescence microscope with the appropriate filter set for FITC (Excitation/Emission: ~495/519 nm). A uniform green fluorescence indicates successful biotin immobilization and streptavidin binding.[4]
-
Visualizations
References
Application Notes and Protocols for Antibody Biotinylation using Biotin-PEG2-C6-Azide via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique in a vast array of life science applications. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization strategies. Traditional biotinylation methods often rely on the reaction of N-hydroxysuccinimide (NHS) esters of biotin with primary amines (e.g., lysine residues) on antibodies. While effective, this approach can lead to heterogeneous products with varying degrees of labeling and potential disruption of the antigen-binding site.
Click chemistry offers a powerful alternative for a more controlled and site-specific biotinylation of antibodies. This approach involves a two-step process: first, the introduction of a bioorthogonal functional group (an alkyne) onto the antibody, followed by a highly specific and efficient reaction with an azide-containing biotin derivative, such as Biotin-PEG2-C6-Azide. This method allows for precise control over the location and stoichiometry of biotin conjugation, resulting in more homogenous and functionally reliable antibody conjugates.
The inclusion of a polyethylene glycol (PEG) spacer (PEG2) in the biotin reagent enhances the solubility and reduces steric hindrance of the conjugated biotin, improving its accessibility to streptavidin.[1] This document provides detailed application notes and protocols for the biotinylation of antibodies using this compound through both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Principle of the Method
The biotinylation of an antibody with this compound via click chemistry is a two-stage process:
-
Antibody Modification with an Alkyne Group: The antibody is first functionalized with an alkyne moiety. A common method is to use an NHS ester of an alkyne-containing molecule to react with the primary amines of lysine residues on the antibody, forming a stable amide bond.[1][2]
-
Azide-Alkyne Cycloaddition (Click Reaction): The alkyne-modified antibody is then reacted with this compound. This reaction forms a stable triazole linkage, covalently attaching the biotin to the antibody.[3] This can be achieved through two primary methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne on one of the reaction partners to proceed without a metal catalyst, which is advantageous for in vivo or other sensitive applications where copper toxicity is a concern.
-
Experimental Workflow Overview
Caption: Experimental workflow for antibody biotinylation via click chemistry.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data and reaction parameters for the biotinylation of antibodies using click chemistry. These values may require optimization for specific antibodies and applications.
Table 1: Antibody Alkyne Modification Parameters
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Alkyne-NHS Ester : Antibody) | 5:1 to 20:1 | Optimization is crucial to control the degree of alkyne incorporation. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 or Bicarbonate buffer, pH 8.3 | Amine-free buffers are essential for NHS ester reactions. |
| Reaction Time | 1 - 2 hours | At room temperature. |
| Purification Method | Size-Exclusion Chromatography (e.g., Zeba™ Spin Desalting Columns) or Dialysis | To remove unreacted alkyne-NHS ester. |
Table 2: Click Chemistry Reaction Parameters (CuAAC vs. SPAAC)
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Notes |
| Molar Ratio (Biotin-Azide : Alkyne-Antibody) | 2:1 to 10:1 | 1.5:1 to 5:1 | A slight excess of the biotin-azide is recommended. |
| Copper(I) Source (for CuAAC) | Copper(II) Sulfate with a reducing agent (e.g., Sodium Ascorbate) | Not Applicable | A copper-chelating ligand (e.g., THPTA) is recommended to stabilize Cu(I) and protect the antibody. |
| Cyclooctyne Reagent (for SPAAC) | Not Applicable | DBCO-Biotin or BCN-Biotin would be used instead of this compound if the antibody were azide-modified. With an alkyne-modified antibody, an azide-modified cyclooctyne would be needed. | The specific strained alkyne influences reaction kinetics. |
| Reaction Buffer | PBS, pH 7.4 | PBS, pH 7.4 | The reaction is generally pH-insensitive (pH 4-11). |
| Reaction Time | 30 - 60 minutes | 1 - 4 hours | At room temperature. SPAAC is generally slower than CuAAC. |
| Purification Method | Size-Exclusion Chromatography or Dialysis | Size-Exclusion Chromatography or Dialysis | To remove unreacted biotin-azide and catalyst components. |
Table 3: Characterization of Biotinylated Antibody
| Parameter | Method | Expected Outcome |
| Degree of Labeling (DOL) | HABA Assay or UV-Vis Spectroscopy | Typically 2-8 biotins per antibody. |
| Confirmation of Conjugation | SDS-PAGE with Streptavidin-HRP blot, Mass Spectrometry | Shift in molecular weight on SDS-PAGE, detection by Streptavidin-HRP. Mass spectrometry provides precise mass of the conjugate. |
| Functional Integrity | ELISA, Flow Cytometry, or other antigen-binding assays | Binding activity should be comparable to the unmodified antibody. |
Experimental Protocols
Protocol 1: Alkyne-Modification of Antibodies using an Alkyne-NHS Ester
This protocol describes the introduction of alkyne groups onto an antibody via reaction with an N-hydroxysuccinimide (NHS) ester of an alkyne.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
Alkyne-NHS Ester (e.g., Alkyne-PEG4-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Zeba™ Spin Desalting Columns (or equivalent)
Procedure:
-
Antibody Preparation: a. Prepare the antibody solution at a concentration of 2-5 mg/mL in Reaction Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.
-
Prepare Alkyne-NHS Ester Stock Solution: a. Immediately before use, dissolve the Alkyne-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: a. Add the desired molar excess of the Alkyne-NHS Ester stock solution to the antibody solution. For initial optimization, a 10-fold molar excess is recommended. b. Gently mix and incubate for 1-2 hours at room temperature, protected from light.
-
Quench Reaction: a. Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Remove the unreacted alkyne reagent by purifying the alkyne-modified antibody using a desalting column equilibrated with PBS, pH 7.4. b. Determine the concentration of the purified alkyne-modified antibody using a protein concentration assay (e.g., BCA or A280).
Protocol 2: Biotinylation of Alkyne-Modified Antibody via CuAAC
This protocol describes the copper-catalyzed click reaction between the alkyne-modified antibody and this compound.
Materials:
-
Alkyne-modified antibody (from Protocol 1) in PBS, pH 7.4
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification: Zeba™ Spin Desalting Columns (or equivalent)
Procedure:
-
Prepare Reagents: a. Dissolve this compound in DMSO to a concentration of 10 mM. b. Freshly prepare the Sodium Ascorbate solution.
-
Click Reaction: a. In a microcentrifuge tube, combine the alkyne-modified antibody with a 5 to 10-fold molar excess of this compound. b. Prepare the catalyst premix: in a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve a final reaction concentration of 1 mM CuSO₄ and 5 mM THPTA. c. Add the catalyst premix to the antibody-azide mixture. d. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM. e. Gently mix and incubate for 30-60 minutes at room temperature, protected from light.
-
Purification: a. Purify the biotinylated antibody from excess reagents using a desalting column equilibrated with PBS, pH 7.4. b. Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage.
Protocol 3: Biotinylation of Alkyne-Modified Antibody via SPAAC
This protocol describes the copper-free click reaction. Note that for SPAAC with an alkyne-modified antibody, a strained-alkyne containing biotin reagent (e.g., DBCO-biotin) would be used. The following protocol assumes the use of a hypothetical azide-modified strained alkyne for reaction with the alkyne-antibody, or more commonly, the antibody would be azide-modified to react with a strained alkyne-biotin. For the purpose of this guide with this compound, the antibody must be modified with a strained alkyne (e.g., DBCO-NHS ester). The protocol below assumes an alkyne-modified antibody for reaction with an azide-biotin reagent in a SPAAC context, which is less common but theoretically possible with certain reagents. A more standard SPAAC protocol involves an azide-modified antibody and a strained alkyne-biotin.
For a standard SPAAC reaction, you would typically modify the antibody with an azide group (e.g., using an Azide-NHS ester) and then react it with a strained alkyne-biotin conjugate (e.g., DBCO-PEG-Biotin).
Materials:
-
Azide-modified antibody (prepared similarly to Protocol 1 but with an Azide-NHS ester) in PBS, pH 7.4
-
Strained alkyne-biotin reagent (e.g., DBCO-PEG-Biotin)
-
Anhydrous DMSO
-
Purification: Zeba™ Spin Desalting Columns (or equivalent)
Procedure:
-
Prepare Reagents: a. Dissolve the strained alkyne-biotin reagent in DMSO to a concentration of 10 mM.
-
Click Reaction: a. In a microcentrifuge tube, combine the azide-modified antibody with a 1.5 to 5-fold molar excess of the strained alkyne-biotin reagent. b. Gently mix and incubate for 1-4 hours at room temperature, protected from light. The reaction can also be performed at 37°C to increase the rate.
-
Purification: a. Purify the biotinylated antibody from the excess strained alkyne-biotin reagent using a desalting column equilibrated with PBS, pH 7.4. b. Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage.
Comparison of CuAAC and SPAAC for Antibody Biotinylation
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Biotin-PEG2-C6-Azide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in Biotin-PEG2-C6-Azide reactions.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving potential causes of low reaction yields.
Issue 1: Low or No Product Formation in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: I am performing a CuAAC reaction with this compound and an alkyne-containing molecule, but I'm seeing very low to no product formation. What are the potential causes and how can I troubleshoot this?
Answer:
Low yield in CuAAC reactions is a common issue that can often be resolved by systematically evaluating and optimizing reaction components and conditions. Here are the key areas to investigate:
1. Copper(I) Catalyst Quality and Concentration:
The Cu(I) catalyst is essential for the reaction but is prone to oxidation to the inactive Cu(II) state.
-
Recommendation:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized Cu(II). Prepare the sodium ascorbate solution fresh.
-
Optimize Copper Concentration: The optimal copper concentration typically ranges from 50 µM to 100 µM.[1] Concentrations below 50 µM may be insufficient, while concentrations above 100 µM do not necessarily increase the rate and can be detrimental to biomolecules.[1]
-
Source of Copper: Copper(II) sulfate (CuSO₄) is commonly used in conjunction with a reducing agent. Alternatively, direct sources of Cu(I) like cuprous bromide (CuBr) can be used, but require careful handling to prevent oxidation.
-
2. Ligand Selection and Concentration:
A stabilizing ligand is crucial to protect the Cu(I) catalyst from oxidation and improve its efficacy.[2]
-
Recommendation:
-
Common Ligands: Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand but has poor water solubility, often requiring the use of organic co-solvents like DMSO.[3][4] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble alternative that can be as effective as TBTA without the need for DMSO.
-
Ligand-to-Copper Ratio: A ligand-to-copper ratio of 5:1 is often recommended to both accelerate the reaction and protect biomolecules from oxidative damage.
-
3. Reaction Buffer and pH:
The reaction environment can significantly impact catalyst stability and reactant solubility.
-
Recommendation:
-
Avoid Incompatible Buffers: Do not use buffers containing competing ligands for copper, such as Tris. Phosphate, carbonate, or HEPES buffers in the pH range of 6.5-8.0 are generally compatible.
-
pH Optimization: For reactions involving primary amines, a pH range of 7-9 is common. A pH closer to 9 can increase the reaction rate but also increases the risk of hydrolysis of activated esters.
-
4. Reagent Quality and Storage:
The stability of your this compound and alkyne-containing molecule is critical.
-
Recommendation:
-
Storage: Store this compound at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Purity: Ensure the purity of your starting materials, as impurities can inhibit the reaction.
-
5. Oxygen Sensitivity:
The Cu(I) catalyst is highly sensitive to oxygen.
-
Recommendation:
-
Degassing: While some modern catalyst systems are more robust, degassing your reaction mixture can improve yields, especially with sensitive substrates.
-
Troubleshooting Workflow for Low Yield in CuAAC
Caption: A logical workflow for troubleshooting low yield in CuAAC reactions.
Issue 2: Inefficient Reaction in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Question: I'm using a copper-free click chemistry approach (SPAAC) with this compound and a strained alkyne (e.g., DBCO, BCN), but the reaction is slow or incomplete. How can I improve the yield?
Answer:
While SPAAC avoids the complexities of a copper catalyst, low yields can still occur. Here are the primary factors to consider:
1. Reactivity of the Strained Alkyne:
Not all strained alkynes have the same reactivity.
-
Recommendation:
-
Choice of Alkyne: Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) are common choices. DBCO generally exhibits faster reaction kinetics than BCN.
-
Purity and Stability: Ensure the strained alkyne reagent is of high purity and has been stored correctly, as they can be susceptible to degradation.
-
2. Steric Hindrance:
The accessibility of the azide and alkyne moieties is crucial for the reaction to proceed.
-
Recommendation:
-
Linker Length: The PEG2 and C6 spacers in this compound are designed to minimize steric hindrance. However, if your target molecule is particularly bulky or the reactive site is sterically hindered, a longer PEG linker on the biotin-azide reagent might be beneficial.
-
Conformational Accessibility: Consider the three-dimensional structure of your alkyne-containing molecule. If the alkyne is buried within the molecule, the reaction may be slow or inefficient.
-
3. Solvent and Temperature:
While SPAAC is robust, the reaction environment can still influence the outcome.
-
Recommendation:
-
Solvent: The reaction is typically performed in aqueous buffers. The addition of organic co-solvents like DMSO may be necessary to solubilize hydrophobic reactants, but their concentration should be minimized to avoid negative effects on biomolecules.
-
Temperature: SPAAC reactions are generally performed at room temperature. For very slow reactions, a moderate increase in temperature (e.g., to 37°C) might improve the rate, provided your biomolecule is stable at that temperature.
-
4. Reaction Time:
SPAAC reactions can be slower than their copper-catalyzed counterparts.
-
Recommendation:
-
Extended Incubation: If initial checks show low yield, consider extending the reaction time (e.g., overnight or up to 24 hours).
-
Troubleshooting Workflow for Low Yield in SPAAC
Caption: A logical workflow for troubleshooting low yield in SPAAC reactions.
Issue 3: Difficulty in Purifying the Biotinylated Product
Question: My click chemistry reaction seems to have worked, but I'm having trouble purifying the final biotinylated product away from excess reagents. What are the best methods?
Answer:
Effective purification is essential to remove unreacted this compound and other reaction components. The best method depends on the nature and size of your target molecule.
1. For Proteins and other Macromolecules:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is a common and effective method to separate larger biotinylated proteins from smaller, unreacted biotin-azide molecules.
-
Dialysis: For larger volumes and stable proteins, dialysis against an appropriate buffer can effectively remove small molecule impurities.
-
Affinity Purification:
-
Streptavidin/Avidin Resins: This method leverages the strong interaction between biotin and streptavidin. The biotinylated product is captured on the resin, washed to remove impurities, and then eluted. However, elution often requires harsh, denaturing conditions due to the strong binding.
-
His-tag Purification: If your protein has a His-tag, you can perform an initial purification using a nickel resin to remove many of the reaction components before proceeding to a final polishing step like SEC.
-
2. For Small Molecules:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often the most effective method for purifying small molecule conjugates, providing high resolution and purity.
-
Solid-Phase Extraction (SPE): SPE can be used for a rapid, less resolving purification to remove major impurities.
Purification Strategy Selection
Caption: A decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG2 and C6 spacers in this compound?
A1: The Polyethylene Glycol (PEG) and C6 alkyl spacers serve two main purposes:
-
Increased Solubility: The PEG linker enhances the hydrophilicity and aqueous solubility of the reagent.
-
Reduced Steric Hindrance: The spacer arm extends the biotin and azide moieties away from each other and from the molecule they are attached to, which helps to minimize steric hindrance and improve accessibility for both the click reaction and subsequent binding to avidin or streptavidin.
Q2: Can I use this compound for in vivo or live-cell labeling?
A2: For in vivo or live-cell labeling, it is highly recommended to use the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The copper catalyst used in CuAAC is cytotoxic. SPAAC utilizes a strained alkyne (like DBCO or BCN) that reacts with the azide without the need for a toxic metal catalyst, making it suitable for biological systems.
Q3: My protein is sensitive to DMSO. Can I still perform a CuAAC reaction?
A3: Yes. If your protein is sensitive to DMSO, which is often used to solubilize the TBTA ligand, you can use a water-soluble ligand such as THPTA. THPTA has been shown to be as effective as TBTA in aqueous buffers without the need for organic co-solvents.
Q4: How can I confirm that my biotinylation reaction was successful?
A4: Several methods can be used to confirm biotinylation:
-
Mass Spectrometry (MS): This is the most direct method to confirm the covalent attachment of the biotin-PEG-azide moiety by observing the expected mass shift in your target molecule.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying the amount of biotin incorporated.
-
Western Blot/Dot Blot: The biotinylated molecule can be detected on a membrane using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) followed by a chemiluminescent or colorimetric substrate.
Q5: What are typical molar excess ratios of this compound to my alkyne-containing molecule?
A5: The optimal molar ratio can vary depending on the specific reactants and their concentrations. For CuAAC reactions involving proteins, a 10-20 fold molar excess of the biotin-azide reagent over the alkyne-modified protein is a common starting point. For SPAAC, a 5-10 fold molar excess is often sufficient. It is recommended to optimize this for your specific system.
Quantitative Data Summary
Table 1: Recommended Component Concentrations for CuAAC Reactions
| Component | Recommended Concentration | Notes |
| Copper(I) Source (from CuSO₄) | 50 - 100 µM | Higher concentrations do not significantly increase the rate and may be detrimental. |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | Should be prepared fresh. A concentration of 2.5 mM was found to be sufficient in one study. |
| Ligand (e.g., THPTA, TBTA) | 5-fold molar excess over copper | Protects the catalyst and can reduce oxidative damage to biomolecules. |
| This compound | 10 - 20 fold molar excess over alkyne | This is a starting point and should be optimized. |
| Alkyne-containing Molecule | Dependent on the specific experiment |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Biotinylation of an Alkyne-Modified Protein
This protocol is a general guideline and should be optimized for your specific protein and application.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate or HEPES, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (or TBTA)
-
Sodium Ascorbate
-
Anhydrous DMSO (if using TBTA)
-
Deionized water
-
Desalting column for purification
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in anhydrous DMSO.
-
CuSO₄: 50 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare this solution fresh immediately before use).
-
-
Prepare Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions to achieve a final 1:5 molar ratio in the reaction. For example, for a 100 µL final reaction volume with a final CuSO₄ concentration of 1 mM, you would mix 2 µL of 50 mM CuSO₄ with 10 µL of 50 mM THPTA.
-
-
Set up the Reaction:
-
In a separate microcentrifuge tube, add your alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve a 10-20 fold molar excess over the protein.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess reagents and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
-
Confirmation:
-
Confirm biotinylation using mass spectrometry or a western blot with streptavidin-HRP.
-
Protocol 2: General Procedure for SPAAC Biotinylation of a DBCO-Modified Protein
This protocol is a general guideline for a copper-free click reaction.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column for purification
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the DBCO-modified protein with a 5-10 fold molar excess of the this compound stock solution. Ensure the final DMSO concentration is compatible with your protein (typically <10%).
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature, or 12-24 hours at 4°C, with gentle shaking. For less reactive substrates, the incubation time can be extended up to 48 hours.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column equilibrated with the desired buffer.
-
-
Confirmation:
-
Analyze the purified protein by mass spectrometry to confirm the mass addition corresponding to the this compound. Alternatively, use a streptavidin-based detection method.
-
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 4. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce non-specific binding of Biotin-PEG2-C6-Azide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG2-C6-Azide. Our goal is to help you minimize non-specific binding and achieve reliable, high-quality results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a biotin group for strong and specific binding to streptavidin-based matrices, an azide group for covalent ligation to alkyne-containing molecules via "click chemistry," and a polyethylene glycol (PEG) spacer. The PEG spacer increases solubility and reduces steric hindrance, which can help minimize non-specific binding.[1][2] This reagent is commonly used for labeling and purifying biomolecules in applications such as proteomics, drug discovery, and diagnostics.
Q2: What are the main causes of non-specific binding when using this compound?
A2: Non-specific binding can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Molecules in your sample may non-specifically adhere to your solid support (e.g., beads, plates) or the streptavidin itself.
-
Endogenous Biotin: Many tissues and cell lysates, particularly from the liver and kidney, contain endogenous biotin-containing enzymes (e.g., carboxylases) that will bind to streptavidin, leading to high background.[3][4]
-
Non-Specific Binding of Streptavidin/Avidin: Avidin, a protein with a high isoelectric point and glycosylation, can exhibit significant non-specific binding.[5] While streptavidin is generally less problematic, some non-specific interactions can still occur.
-
Issues with the Click Chemistry Reaction: Incomplete or inefficient click reactions can lead to the presence of unreacted this compound, which can contribute to background. Conversely, the copper catalyst used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can sometimes mediate non-specific labeling of proteins.
Q3: What is the role of the PEG spacer in this compound?
A3: The PEG (polyethylene glycol) spacer serves two main purposes. First, it increases the hydrophilicity of the molecule, which helps to prevent aggregation and reduce non-specific hydrophobic interactions. Second, the flexible spacer arm provides distance between the biotin and the azide-linked molecule, reducing steric hindrance and allowing for more efficient binding of the biotin to the pocket of the streptavidin tetramer.
Q4: When should I be concerned about endogenous biotin interference?
A4: You should be concerned about endogenous biotin if you are working with tissues known to have high metabolic activity, such as the liver, kidney, spleen, and adipose tissue. If you observe high background signals in your negative controls, it is prudent to perform an endogenous biotin blocking step. A simple test is to incubate your sample with only streptavidin-conjugate (e.g., streptavidin-HRP) and the detection substrate; a strong signal indicates the presence of endogenous biotin.
Troubleshooting Guides
Problem 1: High Background Signal in Negative Controls
High background in wells or on blots where no specific analyte is present is a common issue.
| Potential Cause | Recommended Solution |
| Endogenous Biotin | Implement an endogenous biotin blocking protocol. This typically involves sequential incubation with avidin/streptavidin and then free biotin to saturate all endogenous biotin and available biotin-binding sites. |
| Non-Specific Binding to Solid Support (Beads/Plates) | 1. Pre-clear your lysate: Incubate your sample with unconjugated beads before adding your streptavidin-coated beads to remove proteins that non-specifically bind to the bead matrix. 2. Use a robust blocking agent: Incubate the solid support with a blocking buffer containing agents like Bovine Serum Albumin (BSA), casein, or a commercial blocking solution. |
| Hydrophobic/Electrostatic Interactions | 1. Optimize wash buffer: Increase the salt concentration (e.g., up to 500 mM NaCl) and/or add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to your wash buffers to disrupt weak, non-specific interactions. 2. Increase the number and duration of wash steps. |
| Excessive Concentration of Reagents | Titrate the concentration of your this compound and the streptavidin conjugate to find the optimal balance between signal and background. |
Problem 2: Weak or No Signal for the Target Molecule
| Potential Cause | Recommended Solution |
| Inefficient Click Chemistry Reaction | 1. Ensure reagent quality: Use fresh, high-quality reagents. The copper(I) catalyst in CuAAC is prone to oxidation. Prepare the sodium ascorbate solution fresh for each experiment. 2. Optimize reaction conditions: Ensure the correct ratio of ligand to copper is used to stabilize the Cu(I) state. Avoid Tris-based buffers which can chelate copper. 3. Remove interfering substances: DTT and other reducing agents can interfere with the click reaction and should be removed prior to labeling. |
| Steric Hindrance | The PEG2 spacer in your reagent is designed to minimize this, but if your target molecule is part of a large complex, binding to streptavidin could still be hindered. Consider a linker with a longer PEG spacer if this is suspected. |
| Insufficient Labeling | Increase the concentration of this compound during the click chemistry reaction or increase the incubation time. |
| Degraded Reagents | Ensure all reagents, including the this compound and streptavidin conjugates, are stored correctly and are within their expiration dates. |
Data Presentation
Table 1: General Comparison of Common Blocking Agents
This table provides a general guide to common blocking agents. The optimal choice and concentration should be determined empirically for your specific application.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Common Applications |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Low cost, generally effective for reducing hydrophobic interactions. | Can be a weaker blocker than others for some applications. Batches can vary. | Western Blotting, ELISA, Immunofluorescence |
| Non-fat Dry Milk | 1-5% in TBS | Inexpensive and very effective for many applications. | Contains endogenous biotin, making it unsuitable for biotin-streptavidin systems. Can mask some epitopes. | Western Blotting (not with biotinylated probes) |
| Casein | 1-3% in PBS or TBS | An excellent blocking agent, particularly for immunoassays. | May interfere with some biotin-binding assays and should be tested for compatibility. | ELISA, Immunoassays |
| Normal Serum | 2-10% in PBS or TBS | Highly effective at reducing non-specific antibody binding. | Must be from a species different from the primary antibody to avoid cross-reactivity. Can be expensive. | Immunohistochemistry, Immunofluorescence |
| Fish Gelatin | 0.1-0.5% in PBS or TBS | Does not contain biotin or mammalian proteins, reducing cross-reactivity. | May not be as effective as serum for all applications. | Western Blotting, Immunofluorescence |
| Synthetic Polymers (e.g., PEG) | Varies | Chemically defined, low batch-to-batch variability, no endogenous biotin. | Can be more expensive. | Immunoassays, Biosensors |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is performed on your sample (e.g., cell lysate, tissue section) before the addition of your biotinylated probe.
Materials:
-
Streptavidin or Avidin solution (e.g., 0.1 mg/mL in PBS)
-
Free D-Biotin solution (e.g., 0.5 mg/mL in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
After your standard blocking step with a protein-based blocker (like BSA), incubate the sample with the streptavidin/avidin solution for 15-30 minutes at room temperature. This will bind to all endogenous biotin.
-
Wash the sample three times with Wash Buffer for 5-10 minutes each.
-
Incubate the sample with the free biotin solution for 15-30 minutes at room temperature. This will saturate the remaining biotin-binding sites on the streptavidin/avidin added in step 1.
-
Wash the sample three times with Wash Buffer for 5-10 minutes each.
-
Your sample is now ready for incubation with your this compound labeled molecule.
Protocol 2: Pre-clearing Lysate with Unconjugated Beads
This protocol is used to remove proteins from a cell lysate that non-specifically bind to the bead matrix.
Materials:
-
Cell Lysate
-
Unconjugated agarose or magnetic beads
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the required volume of unconjugated beads by washing them three times with your lysis buffer.
-
Add the equilibrated beads to your clarified cell lysate (e.g., 20-30 µL of bead slurry per 1 mL of lysate).
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for your pulldown with streptavidin-coated beads.
Visualizations
Caption: Workflow for affinity purification with troubleshooting steps.
Caption: Specific vs. Non-Specific Binding to a streptavidin bead.
References
- 1. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Block Endogenous Detection | Thermo Fisher Scientific - TR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation?
Protein aggregation during biotinylation can be triggered by several factors:
-
Alteration of Surface Charge: The modification of charged amino acid residues, such as lysines, with a biotin molecule can alter the protein's isoelectric point (pI) and surface charge distribution, leading to reduced solubility and aggregation.[1]
-
Increased Hydrophobicity: The biotin moiety itself is hydrophobic. Excessive labeling can significantly increase the overall hydrophobicity of the protein, promoting intermolecular hydrophobic interactions that lead to aggregation.
-
High Molar Coupling Ratios: Using a high molar excess of the biotinylation reagent can lead to over-biotinylation, which may disrupt the protein's native conformation and cause it to precipitate.[2][3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. If the buffer pH is close to the protein's pI, its solubility will be at a minimum, increasing the risk of aggregation.[1] Buffers containing primary amines (e.g., Tris) can compete with the target protein for amine-reactive biotinylation reagents, reducing labeling efficiency.[4]
-
High Protein Concentration: Increased protein concentrations can enhance the likelihood of intermolecular interactions and subsequent aggregation.
-
Inherent Protein Instability: Some proteins are intrinsically less stable and more prone to aggregation under the stress of chemical modification.
-
Temperature and Storage: Improper temperatures during the reaction or subsequent storage, including repeated freeze-thaw cycles, can destabilize the protein and induce aggregation.
Q2: How can I tell if my protein is aggregating?
Protein aggregation can be observed in several ways:
-
Visual Precipitation: The most obvious sign is the appearance of visible cloudiness, turbidity, or a precipitate in the reaction tube.
-
Loss of Protein Concentration: A significant decrease in the concentration of soluble protein after the biotinylation reaction and removal of the precipitate.
-
Size Exclusion Chromatography (SEC): Analysis of the biotinylated protein by SEC may show the appearance of high molecular weight peaks or species eluting in the void volume.
-
Dynamic Light Scattering (DLS): This technique can detect the presence of large aggregates by measuring the size distribution of particles in the solution.
Q3: Can the choice of biotinylation reagent affect aggregation?
Yes, the properties of the biotinylation reagent are important. Reagents with long, flexible, and hydrophilic spacer arms, such as those containing polyethylene glycol (PEG), can help to keep the biotinylated protein soluble. These PEGylated reagents increase the overall hydrophilicity of the final conjugate, which can counteract the hydrophobic nature of the biotin molecule and reduce aggregation.
Q4: Is it necessary to remove excess biotinylation reagent after the reaction?
Yes, it is crucial to remove any unreacted biotinylation reagent. This is typically done using desalting columns, dialysis, or spin filters. Failure to remove the excess reagent can lead to the biotinylation of other proteins in downstream applications and can interfere with assays used to determine the degree of biotinylation.
Troubleshooting Guide
If you are experiencing protein aggregation during biotinylation, follow this step-by-step troubleshooting guide.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting protein aggregation during biotinylation.
Quantitative Data Summary
Table 1: Effect of Molar Coupling Ratio on Biotin Incorporation
Optimizing the molar coupling ratio (MCR) of the biotinylation reagent to the protein is a critical first step in preventing aggregation. While a higher MCR can increase the number of biotin molecules per protein, it also increases the risk of precipitation. The following table shows the effect of increasing the MCR on the molar incorporation ratio (MIR) for a goat polyclonal antibody.
| Molar Coupling Ratio (MCR) (Biotin:Protein) | Molar Incorporation Ratio (MIR) (Biotin/Antibody) |
| 5:1 | 1.4 |
| 10:1 | 2.5 |
| 20:1 | 4.4 |
| 40:1 | 7.2 |
Data adapted from a study on the biotinylation of goat anti-mouse Fc and Fab antibodies. As a general guideline, for proteins at a concentration of 2-10 mg/mL, a starting MCR of ≥ 12:1 is recommended, while for proteins at ≤ 2 mg/mL, a ≥ 20:1 MCR may be necessary. It is advisable to perform a titration to find the optimal MCR for your specific protein that achieves sufficient labeling without causing aggregation.
Table 2: Common Additives to Prevent Protein Aggregation
The inclusion of certain additives in the reaction buffer can significantly improve protein solubility and prevent aggregation.
| Additive Category | Example(s) | Recommended Concentration | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sucrose, Sorbitol | 5-20% (v/v) for Glycerol; 5-10% (w/v) for sugars | Act as osmolytes and cryoprotectants, stabilizing the native protein structure. |
| Amino Acids | L-Arginine, L-Glutamate | 0.5 - 1 M | Can suppress protein-protein interactions and reduce aggregation by binding to charged and hydrophobic regions. |
| Reducing Agents | DTT, TCEP | 1-5 mM | For proteins with cysteine residues, these agents prevent the formation of incorrect disulfide bonds that can lead to aggregation. |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01 - 0.1% (v/v) | Help to solubilize proteins and prevent aggregation driven by hydrophobic interactions. |
| Polymers | Polyethylene Glycol (PEG) | As part of the biotinylation reagent | Increases the hydrophilicity of the biotinylated protein, reducing the tendency to aggregate. |
Experimental Protocols
Protocol: Biotinylation of a Protein using an NHS-Ester Reagent with Aggregation Prevention
This protocol provides a general method for biotinylating a protein using an amine-reactive N-hydroxysuccinimide (NHS)-ester of biotin, incorporating steps to minimize aggregation.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Stabilizing additives (optional, see Table 2)
-
Desalting column for buffer exchange
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., PBS). If your protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged into an appropriate buffer via dialysis or a desalting column.
-
The protein concentration should ideally be between 1-10 mg/mL. If aggregation is a concern, start with a lower concentration (e.g., 1-2 mg/mL).
-
If using stabilizing additives, add them to the protein solution at their recommended concentrations and allow them to equilibrate.
-
-
Biotinylation Reagent Preparation:
-
Allow the NHS-ester biotinylation reagent to come to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent as the NHS-ester is susceptible to hydrolysis.
-
-
Biotinylation Reaction:
-
Calculate the volume of the biotinylation reagent stock solution needed to achieve the desired molar coupling ratio (MCR). It is recommended to start with a lower MCR (e.g., 10:1 or 20:1) and optimize as needed.
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Reactions on ice may proceed slower but can help maintain the stability of sensitive proteins.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS-ester reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Purify the biotinylated protein from the excess, unreacted biotin and quenching buffer components using a desalting column, dialysis, or spin filtration. This step is crucial to prevent interference in downstream applications.
-
-
Storage of Biotinylated Protein:
-
Store the purified biotinylated protein under conditions that are optimal for the non-biotinylated protein. For long-term storage, it is recommended to aliquot the protein and store it at -80°C. The addition of a cryoprotectant such as glycerol (to a final concentration of 10-20%) is advised to prevent aggregation during freeze-thaw cycles.
-
Experimental Workflow Diagram
References
- 1. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Purification of Biotin-PEG2-C6-Azide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess Biotin-PEG2-C6-Azide following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after labeling my molecule of interest (e.g., protein, antibody)?
A1: The removal of unreacted this compound is a critical step for several reasons:
-
Preventing Interference in Downstream Applications: Excess biotin-azide can compete with your biotinylated molecule for binding sites on streptavidin or avidin-based detection reagents, leading to high background noise and reduced signal in assays like ELISA, Western blotting, and pull-down assays.[1][2]
-
Ensuring Accurate Quantification: The presence of free biotin can interfere with assays used to determine the degree of biotinylation, leading to an overestimation of labeling efficiency.[3][4]
-
Avoiding Non-Specific Binding: Free biotin-azide can non-specifically interact with other components in your sample, potentially causing false-positive results.[5]
Q2: What are the most common methods for removing small molecules like this compound from a macromolecule sample?
A2: The most widely used techniques leverage the size difference between your labeled macromolecule and the small biotin-azide reagent. These include:
-
Size Exclusion Chromatography (SEC): This method, often performed using desalting spin columns or gravity-flow columns, separates molecules based on their size. Larger, biotinylated molecules pass through the column quickly, while smaller, unreacted biotin-azide molecules are retained and thus removed.
-
Dialysis: This technique involves placing the sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The biotinylated macromolecule is retained within the membrane, while the smaller biotin-azide molecules diffuse out into a larger volume of buffer.
Q3: How do I choose the right method for my experiment?
A3: The choice of purification method depends on factors such as your sample volume, concentration, and the required purity.
-
For small sample volumes (typically < 2 mL) and rapid processing, size exclusion chromatography using spin desalting columns is often the preferred method due to its speed and high recovery.
-
For larger sample volumes, dialysis is a cost-effective option, although it is a more time-consuming process.
-
If your antibody or protein is immobilized on a solid support, you can simply wash away the excess biotin-azide, which streamlines the purification process.
Troubleshooting Guides
Problem 1: Low Recovery of My Labeled Protein/Antibody After Purification
| Potential Cause | Suggested Solution |
| Protein Aggregation: Over-labeling with hydrophobic biotin can lead to protein aggregation and precipitation. | Reduce the molar excess of this compound used in the labeling reaction. Optimize the labeling stoichiometry. |
| Non-Specific Binding to Column/Membrane: The protein may be sticking to the desalting column material or dialysis membrane. | Pre-equilibrate the column or membrane with a blocking agent like Bovine Serum Albumin (BSA). Ensure the use of low-protein-binding membranes or resins. For centrifugal filters, using polyvinylpyrrolidone (PVP) can help prevent the antibody from sticking to the membrane. |
| Incorrect Column/Membrane Choice: The molecular weight cut-off (MWCO) of the dialysis membrane or the pore size of the SEC resin may be inappropriate for your protein. | Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein (e.g., 10 kDa MWCO for a 50 kDa protein). For SEC, choose a resin with a fractionation range appropriate for your protein's size. |
| Improper Sample Loading/Elution (SEC): Applying a sample volume outside the recommended range for the desalting column can lead to poor recovery. | Adhere strictly to the manufacturer's protocol for sample volume. Ensure the protein concentration is within the recommended range, as recovery can decrease with lower concentrations. |
Problem 2: High Background or Non-Specific Signal in Downstream Assays
| Potential Cause | Suggested Solution |
| Inefficient Removal of Excess this compound: The purification step did not adequately remove all the free biotin. | For SEC: Use two spin columns sequentially for more thorough removal. For Dialysis: Increase the number of buffer changes and the dialysis time. A typical procedure involves dialyzing for 1-2 hours, changing the buffer, dialyzing for another 1-2 hours, and then dialyzing overnight with a final buffer change. Use a significantly larger volume of dialysis buffer (dialysate), at least 200-500 times the sample volume. |
| Presence of Contaminating Azides in Buffers: Some buffers or stock solutions may contain sodium azide as a preservative, which can interfere with the labeling reaction. | Remove sodium azide from your antibody/protein solution before starting the labeling reaction, for example, by using a desalting column. |
| Non-Specific Labeling: In complex samples like cell lysates, the biotin-azide may non-specifically label other molecules. | Ensure optimal labeling conditions and consider a pre-clearing step to remove highly abundant, non-target proteins before the labeling reaction. |
Quantitative Data Summary
The efficiency of removing small molecules like biotin and the recovery of the target protein can vary between different methods and commercial products.
Table 1: Comparison of Small Molecule Removal and Protein Recovery
| Method | Typical Protein Recovery | Small Molecule Removal Efficiency | Processing Time | Key Advantages | Key Disadvantages |
| Size Exclusion Spin Columns (e.g., Zeba™) | >95% | High | < 15 minutes | Fast, high recovery, suitable for small volumes. | Can be more expensive per sample. |
| Dialysis (e.g., Slide-A-Lyzer™ Cassettes) | Variable, potential for some loss | High, dependent on buffer changes and time. | 4 hours to overnight | Cost-effective for large volumes, gentle on proteins. | Time-consuming, risk of sample dilution. |
| Centrifugal Filters (e.g., Amicon® Ultra) | ~90% | High | ~30 minutes | Concentrates the sample while purifying. | Potential for membrane clogging and protein loss. |
Note: The actual performance can vary depending on the specific protein, buffer conditions, and the commercial product used.
Experimental Protocols & Workflows
Protocol 1: Removal of Excess this compound using a Spin Desalting Column
This protocol is adapted for a typical commercially available spin desalting column.
-
Column Preparation: Remove the column's bottom closure and place it in a collection tube. Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.
-
Equilibration: Place the column in a new collection tube. Add your desired exchange buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.
-
Sample Loading: Discard the equilibration buffer. Place the column in a new, clean collection tube. Carefully apply your sample containing the biotinylated protein and excess this compound to the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's specifications. The purified, biotinylated protein will be in the eluate in the collection tube. The excess this compound will be retained in the column resin.
Caption: Workflow for removing excess biotin-azide using a spin desalting column.
Protocol 2: Removal of Excess this compound using Dialysis
This protocol provides a general guideline for dialysis.
-
Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate it in dialysis buffer according to the manufacturer's instructions.
-
Sample Loading: Secure one end of the tubing with a clip. Pipette your sample into the open end of the tubing, leaving enough space at the top to secure the second clip. Remove excess air and seal the second end.
-
Dialysis: Immerse the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Stir the buffer gently on a magnetic stir plate.
-
Buffer Changes: Dialyze for 1-2 hours at room temperature or 4°C. Change the dialysis buffer. Repeat the dialysis for another 1-2 hours. For optimal results, perform a third buffer change and continue dialysis overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Cut open one end and pipette the purified sample into a clean tube.
References
Common mistakes to avoid in biotin-azide click chemistry
Welcome to the technical support center for biotin-azide click chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of biotin-azide click chemistry?
A1: Biotin-azide click chemistry is a highly efficient and specific bioconjugation reaction. It typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) where a biotin molecule functionalized with an azide group reacts with a target molecule containing a terminal alkyne. This reaction forms a stable triazole linkage, effectively "clicking" the biotin onto the target. A copper-free alternative, strain-promoted azide-alkyne cycloaddition (SPAAC), is also used, which is beneficial for live-cell imaging as it avoids copper-induced cytotoxicity.
Q2: What are the key components required for a successful CuAAC reaction?
A2: A typical CuAAC reaction includes your alkyne-modified molecule of interest, a biotin-azide reagent, a copper(I) catalyst (often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the copper(I) ion and enhance reaction efficiency.[1]
Q3: Can I use biotin-azide click chemistry in living cells?
A3: While the copper-catalyzed version (CuAAC) can be toxic to living cells, the strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that is well-suited for live-cell applications. SPAAC utilizes a strained cyclooctyne instead of a terminal alkyne, which reacts with the azide without the need for a copper catalyst.
Q4: How can I remove unreacted biotin-azide and the copper catalyst after the reaction?
A4: Unreacted reagents can be removed using methods like dialysis, size-exclusion chromatography, or protein precipitation (e.g., with methanol/chloroform).[2] To specifically remove the copper catalyst, washing with a saturated aqueous solution of EDTA can be effective.
Troubleshooting Guides
This section provides solutions to common problems encountered during biotin-azide click chemistry experiments.
Problem 1: Low or No Biotinylation Signal
Q: I am not observing a signal from my biotinylated protein after Western blot analysis. What could be the issue?
A: This is a common problem that can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Reagent Quality and Preparation:
-
Biotin-Azide: Ensure your biotin-azide is not degraded. It is sensitive to light and heat.
-
Sodium Ascorbate: Always prepare fresh sodium ascorbate solution for each experiment as it readily oxidizes in solution.[1]
-
Copper Source: If using a Cu(II) salt, ensure the reducing agent is in sufficient excess. If using a Cu(I) source, make sure it has not been oxidized.
-
-
Optimize Reaction Conditions:
-
Concentrations: Click reactions are concentration-dependent. Low concentrations of your alkyne-labeled protein or biotin-azide can lead to poor yields. Consider increasing the concentration of the biotin-azide probe (e.g., a 2- to 10-fold molar excess over the alkyne-labeled protein).[1]
-
Ligand-to-Copper Ratio: The ratio of the chelating ligand to copper is crucial for protecting the Cu(I) state. A 5:1 ligand-to-copper ratio is often recommended.[1]
-
Oxygen Exclusion: Oxygen can deactivate the Cu(I) catalyst by oxidizing it to Cu(II). Degassing your solutions or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
-
-
Check for Interfering Substances:
-
Buffers: Avoid Tris-based buffers as the amine groups can chelate copper. Use buffers like PBS or HEPES instead.
-
Reducing Agents: If your protein sample contains reducing agents like DTT or β-mercaptoethanol, they can interfere with the click reaction. Remove them by dialysis or buffer exchange before the experiment.
-
Thiols: Cysteine residues in your protein can also interfere. Pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) can mitigate this issue.
-
Problem 2: High Background or Non-Specific Binding
Q: I am observing high background or non-specific bands on my Western blot. How can I reduce this?
A: High background can obscure your desired signal. Here are some strategies to minimize it:
-
Incomplete Removal of Reagents: Ensure that all unreacted biotin-azide and copper catalyst are thoroughly removed after the click reaction, as they can contribute to background signal.
-
Blocking: Proper blocking of the membrane after transfer is critical. Increase the concentration or duration of your blocking step. Using a high-protein blocking buffer can also be effective.
-
Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background.
-
Endogenous Biotin: Some cells and tissues have high levels of endogenous biotin, which can be detected by streptavidin. To address this, you can use an avidin/biotin blocking kit before adding your streptavidin conjugate.
-
Detergent Effects: High concentrations of strong detergents like SDS can sometimes have a negative impact on the click reaction efficiency and may contribute to background. Mild, non-ionic detergents are generally better tolerated.
Quantitative Data Summary
For successful and reproducible biotin-azide click chemistry, it is essential to use optimal concentrations of reagents. The following tables provide typical concentration ranges for key components in a CuAAC reaction for protein labeling.
| Reagent | Typical Concentration Range | Notes |
| Alkyne-Protein | 1 - 50 µM | Lower concentrations may necessitate longer reaction times or a higher excess of other reagents. |
| Biotin-Azide Probe | 10 µM - 1 mM | A 2- to 10-fold molar excess over the alkyne is generally recommended. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | This is the source of the copper catalyst. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand-to-copper ratio of at least 5:1 to stabilize the Cu(I) catalyst. |
| Sodium Ascorbate | 1 - 10 mM | Used in excess to reduce Cu(II) to the active Cu(I) state. Always prepare fresh. |
Experimental Protocols
Below are detailed methodologies for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for protein labeling and a subsequent purification step.
Protocol 1: Copper-Catalyzed Biotinylation of an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Biotin-azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the buffer to achieve the desired final concentration (e.g., 10-50 µM).
-
Add the biotin-azide stock solution to a final concentration that is in 2- to 10-fold molar excess to the alkyne-protein.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 volume ratio will result in a 5:1 ligand-to-copper molar ratio. Mix gently.
-
Add the catalyst premix to the reaction tube containing the protein and biotin-azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For temperature-sensitive proteins, the reaction can be performed at 4°C overnight.
-
Proceed with the purification of the biotinylated protein to remove excess reagents.
Protocol 2: Purification of Biotinylated Protein using Streptavidin Agarose
Materials:
-
Streptavidin agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)
Procedure:
-
Equilibrate the streptavidin agarose resin by washing it three times with the Binding/Wash Buffer.
-
Add the click chemistry reaction mixture containing the biotinylated protein to the equilibrated resin.
-
Incubate for 1-2 hours at room temperature with gentle end-over-end rotation to allow the biotinylated protein to bind to the resin.
-
Wash the resin three to five times with the Binding/Wash Buffer to remove unbound proteins and excess reagents.
-
Elute the biotinylated protein from the resin using the Elution Buffer. If using a denaturing elution buffer like SDS-PAGE sample buffer, the eluted protein will be ready for gel electrophoresis.
Visualizations
Logical Workflow for Troubleshooting Low Biotinylation Signal
Caption: A logical workflow to diagnose and resolve issues of low or no signal in biotin-azide click chemistry experiments.
Experimental Workflow for Studying Ras Protein Palmitoylation
The Ras family of small GTPases plays a crucial role in cell signaling, and their function is regulated by post-translational modifications, including palmitoylation. Click chemistry provides a powerful tool to study this process.
Caption: An experimental workflow illustrating the use of biotin-azide click chemistry to study the palmitoylation of Ras proteins.
References
Improving the efficiency of copper-catalyzed click reactions
Welcome to the Technical Support Center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency and reliability of your click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the copper-catalyzed click reaction?
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[1][2] The reaction relies on a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate).[2][3] This transformation is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide array of functional groups.[1]
Q2: Why is a ligand necessary for my CuAAC reaction?
While not always strictly required, a ligand plays several critical roles in improving CuAAC efficiency:
-
Stabilizes the Cu(I) catalyst: Ligands protect the catalytically active Cu(I) ion from oxidation to the inactive Cu(II) state and prevent disproportionation.
-
Accelerates the reaction: By modulating the electronic properties of the copper center, ligands can significantly increase the reaction rate.
-
Enhances solubility: Ligands can form complexes with the copper catalyst, improving its solubility in the reaction medium.
-
Protects biomolecules: In bioconjugation, ligands can act as sacrificial reductants, protecting sensitive biological molecules from damage by reactive oxygen species (ROS) that can be generated during the reaction.
Q3: Can I use a copper(I) salt directly instead of a copper(II) salt and a reducing agent?
Yes, you can use Cu(I) salts like CuI or CuBr directly. However, Cu(I) is unstable in many solvents and can be readily oxidized by atmospheric oxygen. Therefore, generating Cu(I) in situ from a more stable Cu(II) precursor and a reducing agent like sodium ascorbate is often more convenient and reliable, ensuring a consistent supply of the active catalyst.
Q4: What are the most common side reactions in CuAAC?
The most prevalent side reaction is the oxidative homocoupling of the alkyne substrate, known as Glaser coupling. This reaction is promoted by Cu(II) ions in the presence of oxygen and results in the formation of a diyne byproduct. Maintaining anaerobic conditions and using an effective reducing agent can suppress this side reaction. For reactions involving biomolecules, byproducts from ascorbate oxidation can sometimes react with protein residues like lysine and arginine.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Question: My click reaction is giving me a very low yield or no product at all. What are the common causes and how can I fix this?
Answer: Low or no yield is one of the most common issues and can stem from several factors. The following logical workflow can help you diagnose the problem.
Caption: Troubleshooting workflow for low or no yield in CuAAC reactions.
-
Inactive Catalyst: The primary cause of failure is often the oxidation of the active Cu(I) catalyst to the inactive Cu(II) form. Ensure your reducing agent, typically sodium ascorbate, is fresh and used in sufficient excess.
-
Oxygen Exposure: Oxygen is detrimental as it oxidizes the Cu(I) catalyst. While robust reactions can sometimes tolerate air, it is best practice to deoxygenate your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon), or at least cap the reaction vial.
-
Ligand Issues: An inappropriate or insufficient amount of ligand can lead to catalyst instability. For aqueous reactions, water-soluble ligands like THPTA are recommended. A 5:1 ligand-to-copper ratio is often suggested for bioconjugation to protect biomolecules from oxidative damage.
-
Copper Sequestration: Functional groups on your substrate, such as thiols or histidine tags, can chelate the copper catalyst and render it inactive. If this is suspected, you may need to add excess copper or a sacrificial metal ion like Zn(II) or Ni(II) to occupy the chelating sites.
-
Reactant Inaccessibility: In large biomolecules, the alkyne or azide group might be buried within the structure. Adding denaturing agents or organic co-solvents like DMSO can help expose these sites.
Problem 2: Reaction is Slow or Stalls
Question: My reaction starts but appears to be very slow or stops before completion. What can I do?
Answer: A slow or stalled reaction often points to suboptimal conditions or catalyst deactivation over time.
-
Increase Catalyst Concentration: The reaction rate can be dependent on the copper concentration. For bioconjugation, concentrations between 50 µM and 100 µM are generally recommended.
-
Optimize Ligand: The choice of ligand can dramatically affect reaction rates. Ensure you are using an appropriate accelerating ligand for your solvent system.
-
Check pH: The optimal pH for CuAAC is typically in the range of 4 to 7. Highly basic conditions should be avoided.
-
Increase Temperature: Gently warming the reaction (e.g., to 37°C) can increase the rate, but be cautious with temperature-sensitive molecules.
-
Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of one of the reactants (typically the less complex or more accessible one) can help drive the reaction to completion.
Problem 3: Poor Reproducibility
Question: My click reaction works well sometimes but fails on other occasions. What could be causing this inconsistency?
Answer: Reproducibility issues often stem from subtle variations in setup and reagent handling.
-
Oxygen Exposure: The most common culprit is inconsistent exposure to oxygen. Standardize your procedure for deoxygenating solvents and protecting the reaction from air.
-
Reagent Stability: Always use a freshly prepared solution of sodium ascorbate, as it degrades over time in solution.
-
Order of Reagent Addition: The order of addition matters. A recommended practice is to pre-mix the CuSO₄ and ligand before adding them to the solution containing the alkyne and azide. The reaction is then initiated by adding the sodium ascorbate solution. Avoid adding ascorbate directly to the copper salt without a ligand present.
Data Presentation: Reaction Parameter Comparison
The following tables summarize typical reaction parameters to guide your experimental design.
Table 1: Typical Reagent Concentrations and Ratios
| Parameter | Small Molecule Synthesis | Bioconjugation (Aqueous) | Rationale & Reference(s) |
| Copper Catalyst | 1-10 mol% | 50 - 250 µM | Lower loading is preferred for small molecules to ease purification. Higher concentration is often needed for dilute bioconjugations to achieve sufficient rates. |
| Alkyne:Azide Ratio | 1:1.1 to 1:1.5 | 1:1 to 1:10 | A slight excess of one reagent drives the reaction. In bioconjugation, the more accessible small molecule partner is often used in excess. |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | A higher ratio in bioconjugation helps protect the biomolecule from oxidative damage by acting as a sacrificial reductant. |
| Reducing Agent | 10-50 mol% | 5 mM | A sufficient excess is required to maintain the copper in the active Cu(I) state and counter any dissolved oxygen. |
Table 2: Common Ligands for CuAAC Reactions
| Ligand | Abbreviation | Typical Use | Key Features & Reference(s) |
| Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | TBTA | Organic Solvents | One of the first and most common accelerating ligands. Poorly soluble in water. |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Aqueous Buffers | Highly water-soluble due to hydroxyl groups, making it ideal for bioconjugation. |
| Bathophenanthroline disulfonate | BPS | Aqueous Buffers | Water-soluble ligand, but the resulting catalyst can be highly oxygen-sensitive. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Aqueous Buffer (Bioconjugation)
This protocol is a starting point for conjugating a small molecule alkyne to an azide-functionalized biomolecule.
Materials:
-
Azide-functionalized biomolecule (e.g., protein)
-
Alkyne-functionalized small molecule
-
Phosphate buffer (or HEPES), 0.1 M, pH 7.4
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine stock solution (optional, 100 mM in water)
Procedure:
-
Prepare Reactant Solution: In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in the buffer to achieve the desired final concentration (e.g., 10 µM). Add the alkyne-functionalized small molecule from a stock solution (e.g., in DMSO) to the desired final concentration (e.g., 100 µM).
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. For a final reaction volume of 500 µL and a target of 100 µM Cu / 500 µM THPTA, you would mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this mixture sit for 1-2 minutes.
-
Add Catalyst: Add the catalyst premix to the solution containing the azide and alkyne.
-
(Optional) Add Scavenger: If protein damage is a concern, add aminoguanidine to a final concentration of 5 mM. This helps to trap reactive byproducts from ascorbate oxidation.
-
Initiate Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate: Gently mix the reaction by inverting the tube and cap it to minimize oxygen exposure. Incubate at room temperature for 1-4 hours. For very dilute reactants, the reaction may require longer incubation times.
-
Monitor and Purify: Monitor the reaction progress by a suitable method (e.g., LC-MS, SDS-PAGE). Once complete, the conjugate can be purified by methods such as size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.
Protocol 2: Reaction Quenching and Copper Removal
For many applications, residual copper must be removed.
-
Chelation: Add an excess of a chelating agent like EDTA relative to the total copper concentration to stop the reaction and sequester the copper ions.
-
Copper-Adsorbing Resins: For small molecule synthesis, copper-adsorbing resins can be used, but these may bind to biomolecules and are less suitable for bioconjugation.
-
Purification: For biomolecules, purification methods that separate molecules based on size (e.g., dialysis, size-exclusion chromatography) are effective at removing the small-molecule catalyst components.
Visualizations
Caption: Standard experimental workflow for a CuAAC bioconjugation reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction and the major side reaction pathway.
References
Impact of reducing agents on Biotin-PEG2-C6-Azide stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG2-C6-Azide, focusing on its stability in the presence of common reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bioconjugation reagent that incorporates a biotin moiety for affinity purification, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation.[1][2][3] Its primary application is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to label and subsequently purify or detect alkyne-modified biomolecules such as proteins, nucleic acids, and glycans.[4][5]
Q2: Is this compound stable during storage?
Yes, this compound is generally stable under recommended storage conditions. It is typically shipped at ambient temperature and should be stored at -20°C for long-term use. In solid form and when protected from moisture, it can be stable for at least two years.
Q3: Can I use reducing agents in my experiments with this compound?
The compatibility of this compound with reducing agents depends on the specific agent, its concentration, and the experimental conditions. Tris(2-carboxyethyl)phosphine (TCEP) is commonly used in click chemistry protocols alongside biotin-azide probes and is generally considered compatible under these conditions. However, thiol-based reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME) can reduce the azide group to an amine, thus rendering the molecule inactive for click chemistry.
Q4: Will reducing agents affect the biotin-streptavidin interaction?
High concentrations of thiol-containing reducing agents, such as 2-mercaptoethanol (2-ME) and dithiothreitol (DTT), have been shown to disrupt the biotin-streptavidin interaction, leading to the elution of biotinylated molecules from streptavidin resins. TCEP, being a non-thiol reducing agent, is less likely to interfere with this interaction.
Q5: Are there any specific buffer components I should avoid when working with this compound in the presence of reducing agents?
In the context of copper-catalyzed click chemistry, it is advisable to avoid buffers containing primary amines, such as Tris, as they can chelate the copper catalyst. Buffers like PBS or HEPES are generally recommended. Additionally, if using thiol-based reducing agents, their concentration and incubation time should be carefully optimized to minimize the reduction of the azide group.
Impact of Reducing Agents on this compound Stability
The azide functional group in this compound is susceptible to reduction by certain reducing agents, which converts it to a primary amine. This reaction eliminates the ability of the molecule to participate in azide-alkyne cycloaddition reactions. The rate of this reduction is dependent on the type of reducing agent, its concentration, pH, and temperature.
Quantitative Data on Azide Reduction
The following table summarizes the second-order rate constants for the reduction of an alkyl azide (3'-azidothymidine) by common thiol-based reducing agents. This data can be used to estimate the relative reactivity of these reducing agents with the C6-azide of this compound.
| Reducing Agent | Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.2, 37°C | Reference |
| Dithiothreitol (DTT) | 2.77 x 10⁻³ | |
| β-Mercaptoethanol (BME) | 6.35 x 10⁻⁶ |
For TCEP, a phosphine-based reducing agent, the reduction of an azido-peptide was observed to be much faster, with a half-life of approximately 60 seconds when using a 10-fold excess of TCEP at pH 7.5. This indicates that TCEP is a significantly more potent reducing agent for azides than DTT or BME under these conditions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experiments involving reducing agents.
Problem 1: Low or no signal after click chemistry reaction.
This is often indicative of a failed or inefficient click reaction.
Problem 2: Non-specific binding or high background in affinity purification.
This can result from issues with the biotin-streptavidin interaction or the presence of endogenous biotinylated proteins.
-
Possible Cause: Disruption of biotin-streptavidin interaction by high concentrations of DTT or BME during wash steps.
-
Solution: Avoid using high concentrations of thiol-based reducing agents in wash buffers. If a reducing agent is necessary, use a lower concentration or switch to TCEP.
-
-
Possible Cause: Presence of endogenously biotinylated proteins in the cell lysate.
-
Solution: Perform a pre-clearing step by incubating the lysate with streptavidin beads before the click reaction to remove endogenous biotinylated proteins.
-
-
Possible Cause: Non-specific binding of proteins to the affinity resin.
-
Solution: Optimize wash conditions by increasing the stringency of the wash buffers (e.g., higher salt concentration, addition of non-ionic detergents).
-
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC) with this compound in a Protein Lysate
This protocol is a starting point and may require optimization for specific applications.
-
Prepare Reagents:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Tris(2-carboxyethyl)phosphine (TCEP): Prepare a fresh 50 mM stock solution in water.
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand: Prepare a 1.7 mM stock solution in DMSO/t-butanol (1:4).
-
-
Protein Lysate Preparation:
-
Lyse cells in a buffer that does not contain primary amines (e.g., HEPES or PBS-based buffers).
-
Quantify the protein concentration of the lysate.
-
-
Click Reaction:
-
To 1 mg of protein lysate (in a volume of ~500 µL), add the following reagents in the specified order, vortexing gently after each addition:
-
10 µL of 10 mM this compound (final concentration: 200 µM).
-
10 µL of 50 mM TCEP (final concentration: 1 mM).
-
30 µL of 1.7 mM TBTA (final concentration: 100 µM).
-
10 µL of 50 mM CuSO₄ (final concentration: 1 mM).
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation and Purification:
-
Precipitate the protein by adding 4 volumes of cold acetone and incubate at -20°C for at least 2 hours.
-
Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold methanol.
-
Resuspend the protein pellet in a buffer suitable for downstream affinity purification (e.g., PBS with 1% SDS).
-
Proceed with streptavidin-based affinity purification.
-
Protocol 2: Staudinger Ligation for Azide Reduction using TCEP
This protocol describes the reduction of the azide group to an amine using TCEP, which can be useful for applications other than click chemistry.
-
Prepare Reagents:
-
This compound: Prepare a stock solution of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Tris(2-carboxyethyl)phosphine (TCEP): Prepare a fresh stock solution in the same buffer.
-
-
Reduction Reaction:
-
Add a 10-fold molar excess of TCEP to the this compound solution.
-
Incubate the reaction at room temperature. The reaction is typically complete within 10-15 minutes.
-
Monitor the reaction progress by a suitable analytical method if necessary (e.g., mass spectrometry to observe the mass shift corresponding to the conversion of the azide to an amine).
-
-
Downstream Processing:
-
The resulting Biotin-PEG2-C6-Amine can be used for subsequent conjugation reactions targeting primary amines. TCEP and its oxide are water-soluble and may need to be removed depending on the downstream application, which can be achieved by dialysis or size-exclusion chromatography.
-
References
- 1. Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 4. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Successful Labeling with Biotin-PEG2-C6-Azide: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging the precision of bioorthogonal chemistry, Biotin-PEG2-C6-Azide has emerged as a valuable tool for biotinylating biomolecules. Its unique structure, featuring a biotin handle, a polyethylene glycol (PEG) spacer, and a reactive azide group, enables covalent labeling of alkyne-modified targets through "click chemistry." This guide provides a comprehensive comparison of methods to confirm successful labeling, complete with experimental protocols and supporting data, to ensure the integrity and reliability of your downstream applications.
The Labeling Principle: A Two-Step Process
Labeling with this compound is a two-step process that relies on the highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.[1][2][3] First, the target biomolecule must be functionalized with an alkyne group. Subsequently, the alkyne-modified molecule is reacted with this compound. The azide group on the biotin reagent forms a stable triazole linkage with the alkyne on the target molecule.[4][5] The incorporated PEG spacer helps to minimize steric hindrance associated with the binding of the biotin moiety to avidin or streptavidin.
Confirmation of successful labeling is paramount and can be approached through methods that either directly quantify the incorporated biotin or functionally verify its presence through its high-affinity interaction with streptavidin or avidin.
Direct Confirmation Methods
Direct methods provide quantitative or definitive evidence of biotin incorporation.
Mass Spectrometry
Mass spectrometry offers the most definitive confirmation of successful biotinylation by directly measuring the mass of the labeled biomolecule. The covalent addition of this compound (Molecular Weight: 513.65 g/mol ) results in a predictable mass shift in the target molecule. This technique can also be used to identify the specific site of modification, which is particularly valuable for quality control in drug development.
Indirect Confirmation Methods
Indirect methods are often more accessible and higher-throughput, relying on the specific and high-affinity interaction between biotin and streptavidin (or avidin).
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a rapid and cost-effective colorimetric method for quantifying the degree of biotinylation. The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.
Table 1: Quantitative Comparison of Biotin Confirmation Methods
| Method | Principle | Output | Throughput | Equipment Required | Key Advantage | Key Limitation |
| Mass Spectrometry | Measures mass-to-charge ratio to detect mass shift upon biotinylation. | Definitive mass confirmation and site of labeling. | Low to Medium | Mass Spectrometer | Unambiguous confirmation and localization. | Requires specialized equipment and expertise. |
| HABA Assay | Colorimetric; biotin displaces HABA from an avidin-HABA complex, causing a decrease in absorbance at 500 nm. | Quantitative (moles of biotin per mole of protein). | High | Spectrophotometer or Plate Reader | Rapid, quantitative, and inexpensive. | Can be affected by interfering substances; less sensitive than other methods. |
| Streptavidin Gel-Shift Assay | Biotinylated protein binds to streptavidin, causing a significant increase in molecular weight and a retarded migration on an SDS-PAGE gel. | Qualitative or semi-quantitative assessment of labeling. | Medium | Standard Electrophoresis and Imaging System | Simple, visual confirmation of biotin accessibility. | Not precisely quantitative; requires unbound biotin removal. |
| Western Blot | Biotinylated proteins are detected on a membrane using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore. | Qualitative or semi-quantitative detection. | High | Electrophoresis, Blotting, and Imaging System | High sensitivity and specificity. | Indirect detection; requires multiple steps. |
| Fluorescence-Based Assays | Detection using fluorescently labeled streptavidin in various formats (e.g., microplate assay, flow cytometry). | Quantitative or qualitative depending on the format. | High | Fluorometer, Plate Reader, or Flow Cytometer | High sensitivity and adaptable to various platforms. | Potential for background fluorescence. |
Experimental Protocols
Experimental Workflow for Labeling and Confirmation
Workflow for labeling a biomolecule with this compound and subsequent confirmation.
Protocol 1: HABA Assay for Biotin Quantification
-
Preparation of Reagents : Prepare a stock solution of the HABA/Avidin mixture according to the manufacturer's instructions. Also, prepare a standard curve using known concentrations of free biotin.
-
Sample Preparation : Ensure that any unreacted this compound is removed from your labeled sample, for example, by dialysis or size-exclusion chromatography.
-
Assay Procedure :
-
Add 180 µL of the HABA/Avidin mixture to each well of a 96-well microplate.
-
Add 20 µL of your biotinylated sample, biotin standards, and a blank control (buffer) to the respective wells.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Measurement : Measure the absorbance at 500 nm using a microplate reader.
-
Calculation : Calculate the biotin concentration in your sample by comparing its absorbance to the standard curve. The change in absorbance is inversely proportional to the biotin concentration.
Protocol 2: Streptavidin Gel-Shift Assay
-
Sample Preparation : Prepare your biotinylated protein sample and a non-biotinylated control. It is crucial to remove any free biotin.
-
Incubation with Streptavidin :
-
In separate tubes, mix a defined amount of your biotinylated protein and the control protein with a molar excess of streptavidin.
-
Incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
SDS-PAGE :
-
Add SDS-PAGE loading buffer to your samples. Do not boil the samples , as this can disrupt the streptavidin-biotin interaction.
-
Run the samples on an appropriate percentage polyacrylamide gel.
-
-
Visualization : Stain the gel with Coomassie Brilliant Blue or a suitable protein stain. A successful biotinylation will be indicated by a significant upward shift in the molecular weight of the protein band in the lane containing the biotinylated sample incubated with streptavidin, compared to the control lanes.
Logical flow of the Streptavidin Gel-Shift Assay.
Comparison with Alternative Biotinylation Reagents
While this compound is ideal for targeted labeling of alkyne-modified molecules, other reagents offer different functionalities.
Table 2: Comparison of Biotinylation Reagents
| Reagent Type | Target Functional Group | Specificity | Key Advantage |
| This compound | Alkyne | High (Bioorthogonal) | Site-specific labeling via click chemistry. |
| NHS-Ester Biotin | Primary Amines (e.g., Lysine) | Low to Medium | Readily available and simple to use for general protein labeling. |
| Maleimide-Biotin | Sulfhydryls (e.g., Cysteine) | High | Site-specific labeling of free cysteines. |
| Enzymatic (e.g., BirA/AviTag) | Specific Peptide Sequence (AviTag) | Very High | Highly specific, 1:1 labeling ratio, occurs under physiological conditions. |
Conclusion
Confirming the successful labeling of biomolecules with this compound is a critical step in ensuring the validity of subsequent experiments. The choice of confirmation method will depend on the specific requirements of the research, including the need for quantitative data, the available equipment, and the desired throughput. For definitive confirmation, mass spectrometry is unparalleled. However, for routine, high-throughput verification, indirect methods such as the HABA assay, streptavidin gel-shift assays, and Western blotting provide reliable and accessible alternatives. By selecting the appropriate confirmation strategy, researchers can proceed with confidence in their biotinylated reagents for a wide array of applications in drug discovery and biomedical research.
References
A Researcher's Guide to Validating Protein Biotinylation: A Comparative Analysis of Western Blot, Dot Blot, and ELISA
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical step in a multitude of applications, from affinity purification to sophisticated immunoassays. However, the confirmation of this covalent modification is paramount to the reliability of downstream experiments. This guide provides an objective comparison of the most common techniques for validating protein biotinylation—Western blot, Dot blot, and ELISA—supported by experimental data and detailed protocols.
This guide will delve into the principles, advantages, and limitations of each method, offering a comprehensive overview to aid in the selection of the most appropriate validation strategy for your research needs.
At a Glance: Comparison of Protein Biotinylation Validation Methods
| Feature | Western Blot | Dot Blot | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Size-based separation of proteins followed by immunodetection. | Direct immobilization of proteins on a membrane followed by immunodetection. | Capture and detection of proteins in a microplate well using antibodies. |
| Information Provided | Confirms biotinylation of a specific protein and provides its molecular weight. | Detects the presence of biotinylated protein without size information. | Quantifies the amount of biotinylated protein. |
| Throughput | Low to medium. | High. | High. |
| Speed | Slow (1-2 days). | Fast (a few hours). | Fast (a few hours). |
| Cost | Moderate. | Low. | Low to moderate. |
| Sensitivity | Moderate to high (can be significantly enhanced). | Moderate. | High. |
| Quantitative Capability | Semi-quantitative. | Semi-quantitative. | Quantitative. |
| Primary Use Case | Confirmation of biotinylation on a specific protein of a known size. | Rapid screening of multiple samples for the presence of biotinylated proteins. | Accurate quantification of biotinylated protein in a sample. |
In-Depth Analysis of Validation Techniques
Western Blot: The Confirmatory Standard
Western blotting is a widely used technique to detect specific proteins in a complex mixture. For validating biotinylation, it offers the distinct advantage of confirming that the biotin tag is present on a protein of the correct molecular weight.
The detection of biotinylated proteins on a Western blot is typically achieved using either a streptavidin-conjugate or an anti-biotin antibody.
-
Streptavidin-HRP: Streptavidin has an incredibly high affinity for biotin, making it a very specific and sensitive detection reagent.[1] Conjugation with horseradish peroxidase (HRP) allows for chemiluminescent or colorimetric detection.[1]
-
Anti-Biotin Antibody: An antibody raised against biotin can also be used, followed by a species-specific secondary antibody conjugated to HRP. While the affinity may be lower than streptavidin, it can be a useful alternative, especially in competitive assays.[2]
Recent advancements have shown that using streptavidin conjugated to a polymer of HRP (PolyHRP) can dramatically increase the sensitivity of detection in Western blotting. Studies have demonstrated as much as a 110-fold increase in sensitivity compared to traditional methods, allowing for the detection of as little as 50 ng of a target protein in a complex lysate.[3][4]
Dot Blot: For Rapid Screening
The dot blot is a simplified version of the Western blot where protein samples are spotted directly onto a membrane without prior electrophoretic separation. This makes it a much faster and more cost-effective method for screening a large number of samples for the presence of biotinylated proteins. However, it does not provide any information about the molecular weight of the protein.
A study comparing dot blot and ELISA for the detection of TSH-receptor antibodies found that while ELISA had a higher overall performance, the dot blot was a simple and rapid alternative suitable for certain diagnostic applications.
ELISA: The Quantitative Choice
ELISA is a plate-based assay designed for detecting and quantifying substances such as proteins. For biotinylation validation, a sandwich ELISA can be employed to specifically quantify the amount of biotinylated protein in a sample. This method is highly sensitive, has a high throughput, and provides quantitative data, which is a significant advantage over Western and dot blotting.
A comparative study on TSH-receptor antibody detection demonstrated that ELISA had a higher diagnostic performance than dot blot, with a larger area under the ROC curve (0.95 vs. 0.85), and higher sensitivity (80% vs. 70%) and specificity (95% for both).
Advanced Alternative: Mass Spectrometry
For the most definitive validation and to identify the specific sites of biotinylation, mass spectrometry is the gold standard. This technique can precisely determine the mass shift caused by the addition of a biotin molecule to a peptide. While powerful, it is also the most technically demanding and expensive method.
Experimental Protocols
Western Blot Protocol
-
Protein Separation: Separate the biotinylated protein sample and a non-biotinylated control by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Incubation: Incubate the membrane with streptavidin-HRP (typically 1:10,000 to 1:50,000 dilution) or an anti-biotin primary antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Incubation (if using anti-biotin antibody): Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Dot Blot Protocol
-
Sample Application: Spot 1-2 µL of your protein sample and a serial dilution of a biotinylated control directly onto a dry nitrocellulose or PVDF membrane.
-
Drying: Allow the spots to air dry completely.
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer.
-
Primary Incubation: Incubate with streptavidin-HRP or an anti-biotin antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add a chemiluminescent or colorimetric substrate and image the results.
Sandwich ELISA Protocol
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific to your protein of interest (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer (e.g., PBST) and then block with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add your biotinylated protein samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Detection Antibody: Add a detection antibody that recognizes a different epitope on your protein and incubate for 1-2 hours.
-
Washing: Wash the plate three times.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate for 30-60 minutes.
-
Washing: Wash the plate five times.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Conclusion
The choice of method for validating protein biotinylation depends on the specific requirements of the experiment. Western blotting provides confirmation of biotinylation on the correct protein, dot blotting offers a rapid screening tool, and ELISA delivers accurate quantification. For the most detailed analysis, mass spectrometry remains the ultimate tool. By understanding the strengths and weaknesses of each technique, researchers can confidently and efficiently validate their biotinylated proteins, ensuring the success of their downstream applications.
References
- 1. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 2. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the sensitivity of traditional Western blotting via Streptavidin containing Poly-horseradish peroxidase (PolyHRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of Biotin-PEG2-C6-Azide Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Biotin-PEG2-C6-Azide with alternative peptide labeling reagents for mass spectrometry-based proteomics. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their specific needs.
Introduction
This compound is a popular reagent for the selective labeling of peptides and proteins. Its azide group allows for bioorthogonal conjugation to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the biotin moiety enables highly specific enrichment of labeled peptides using streptavidin-based affinity purification. This guide will delve into the performance of this compound in mass spectrometry workflows, comparing it with other common biotinylation reagents.
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent significantly impacts the efficiency of peptide labeling, enrichment, and subsequent identification by mass spectrometry. This section compares this compound with a traditional amine-reactive reagent, NHS-Biotin.
| Feature | This compound | NHS-Biotin (N-Hydroxysuccinimide-Biotin) |
| Target Residues | Site-specifically incorporated alkyne-containing unnatural amino acids. | Primary amines (N-terminus and Lysine residues). |
| Specificity | High, due to bioorthogonal nature of the click chemistry reaction. | Lower, reacts with all accessible primary amines. |
| Labeling Efficiency | Generally high, dependent on the efficiency of alkyne incorporation and the click reaction. | Variable, dependent on the number and accessibility of lysine residues. Can range from 76% to 88% for similar NHS-based reagents[1]. |
| Enrichment Efficiency | High, due to the specific and strong biotin-streptavidin interaction. Peptide-level enrichment can be more efficient than protein-level enrichment[2]. | High, but can be affected by non-specific binding due to the widespread nature of the labeling. |
| Number of Identified Peptides | The "MixClick" strategy using a mixture of Biotin-PEG-Azide reagents identified a total of 263 peptides in one study. | The number of identified peptides is highly dependent on the sample complexity and enrichment strategy. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful mass spectrometry analysis. Below are representative protocols for peptide labeling with this compound and subsequent enrichment.
Protocol 1: Labeling of Alkyne-Modified Peptides with this compound via CuAAC
This protocol is suitable for labeling peptides that have been metabolically or synthetically modified to contain an alkyne group.
Materials:
-
Alkyne-modified peptide sample
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
Procedure:
-
Prepare Reagent Stocks:
-
This compound: 10 mM in DMSO
-
CuSO₄: 50 mM in water
-
TCEP: 50 mM in water
-
TBTA: 1.7 mM in DMSO:tert-butanol (1:4 v/v)
-
-
Labeling Reaction:
-
To your alkyne-modified peptide sample in reaction buffer, add the reagents in the following order to the final concentrations:
-
This compound: 25 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
-
Sample Cleanup:
-
Remove excess reagents using a desalting spin column or by protein precipitation.
-
Protocol 2: Enrichment of Biotinylated Peptides using Streptavidin Magnetic Beads
Materials:
-
Biotinylated peptide sample
-
Streptavidin magnetic beads
-
Wash Buffer 1: PBS with 0.5% SDS
-
Wash Buffer 2: 8 M urea in PBS
-
Wash Buffer 3: PBS
-
Elution Buffer: 50% acetonitrile, 49% water, 1% trifluoroacetic acid (TFA)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.
-
Wash the beads three times with Wash Buffer 3.
-
-
Peptide Binding:
-
Add the biotinylated peptide sample to the washed beads and incubate for 2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and finally with Wash Buffer 3. Perform each wash three times.
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate at 80°C for 10 minutes to release the bound peptides.
-
Collect the supernatant containing the enriched biotinylated peptides.
-
Mass Spectrometry Analysis and Data Interpretation
The analysis of mass spectrometry data for biotinylated peptides requires specific considerations.
-
Variable Modifications: When searching the data, the mass of the this compound tag plus the mass of the triazole ring formed during the click reaction must be included as a variable modification on the alkyne-containing amino acid.
-
Fragmentation Pattern: Collision-induced dissociation (CID) of biotinylated peptides often results in characteristic fragment ions. A study on various biotinylated peptides identified signature ions at m/z 327.185 (immonium ion of biotinylated lysine), m/z 310.158 (loss of ammonia from the immonium ion), and m/z 227.085 (dehydrobiotin)[3]. While not specific to the this compound linker, these ions can be indicative of a biotin modification. The PEG linker may also produce characteristic neutral losses.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound labeled peptides.
Logical Relationship of Reagent Choice and Outcome
Caption: Impact of biotinylation reagent choice on experimental specificity.
Conclusion
This compound offers a highly specific and efficient method for labeling alkyne-modified peptides for mass spectrometry analysis. Its bioorthogonal reactivity, facilitated by click chemistry, minimizes off-target labeling and can lead to cleaner enrichment and mass spectra compared to less specific reagents like NHS-biotin. The choice of labeling reagent should be guided by the specific experimental goals, such as the desired level of labeling specificity and the nature of the target peptides. For researchers aiming for precise, site-specific analysis, this compound presents a powerful tool in the proteomics workflow.
References
A Researcher's Guide to Biotinylation: Comparing Biotin-PEG2-C6-Azide with Alternative Reagents
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of modern molecular biology. Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a widely used technique due to the remarkably strong and specific interaction between biotin and streptavidin (K_d_ ≈ 10⁻¹⁵ M)[1]. This interaction forms the basis for numerous applications, including affinity purification, ELISAs, Western blotting, and cellular imaging[1][2][3].
The choice of biotinylation reagent is critical and depends on the target molecule, the desired specificity, and the experimental context. This guide provides an objective comparison of Biotin-PEG2-C6-Azide with other common biotinylation reagents, supported by experimental data and detailed protocols to inform your selection.
Overview of Biotinylation Reagents
Biotinylation reagents can be broadly categorized based on the functional groups they target. The most common classes include amine-reactive, sulfhydryl-reactive, and bioorthogonal "click chemistry" reagents.
-
This compound belongs to the click chemistry class of reagents. It contains an azide group that reacts with alkyne-modified molecules in a highly specific and efficient manner[4]. The PEG2 (polyethylene glycol) and C6 linkers provide a hydrophilic spacer arm to minimize steric hindrance and improve solubility.
-
NHS-Biotin and Sulfo-NHS-Biotin are amine-reactive reagents that target primary amines (-NH₂) found on lysine residues and the N-terminus of proteins. The key difference is the addition of a sulfonate group in Sulfo-NHS-Biotin, which renders it water-soluble and membrane-impermeable, making it ideal for labeling cell surface proteins.
-
Biotin-HPDP is a sulfhydryl-reactive reagent that specifically targets free cysteine residues (-SH). A key feature of this reagent is the formation of a reversible disulfide bond, which can be cleaved by reducing agents.
Comparative Data of Biotinylation Reagents
The selection of a biotinylation reagent is dictated by the specific requirements of the experiment. The following table summarizes the key characteristics of this compound and its common alternatives.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin | Biotin-HPDP |
| Target Functional Group | Alkyne or Cyclooctyne | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Sulfhydryls (-SH) |
| Reaction Chemistry | Click Chemistry (CuAAC or SPAAC) | NHS Ester Acylation | Sulfo-NHS Ester Acylation | Pyridyl-dithiol reaction |
| Reaction pH | ~4.0-8.5 | 7.0-9.0 | 7.0-9.0 | 6.5-7.5 |
| Solubility | Soluble in DMSO | Water-insoluble (dissolve in DMSO/DMF) | Water-soluble | Soluble in DMSO/DMF |
| Membrane Permeability | Permeable | Permeable | Impermeable | Permeable |
| Reversibility | Irreversible | Irreversible | Irreversible | Reversible (with reducing agents) |
| Key Applications | Labeling of alkyne-modified biomolecules, PROTAC synthesis, bioorthogonal labeling in complex lysates | Intracellular protein labeling | Cell surface protein labeling | Labeling cysteine residues, studying S-nitrosylation (Biotin Switch Assay) |
Quantitative Comparison of Biotinylation Efficiency
Direct quantitative comparisons of biotinylation efficiency across different reagent types are limited in the literature, as efficiency is highly dependent on the target molecule, buffer conditions, and molar ratio of the reagent. However, data from various studies provide insights into the expected performance.
| Target Molecule | Biotinylation Reagent | Key Condition(s) | Observed Efficiency | Source |
| Tryptic peptides from HeLa lysates | Sulfo-NHS-SS-Biotin | Standard protocol | 88% of peptides were biotinylated on average | |
| Tryptic peptides from HeLa lysates | Sulfo-NHS-Biotin | Standard protocol | 76% of peptides were biotinylated on average | |
| IgG and Nanobodies | NHS-Biotin | Optimized conditions | >90% biotinylation of available primary amines | |
| Cell Surface Proteins | Sulfo-NHS-SS-Biotin | pH 8.0, 25°C | Biotinylation level more than doubled compared to pH 7.4, 4°C | |
| AviTag fused proteins | in vitro enzymatic biotinylation | Purified BirA enzyme | Typically ranges between 50% and 80% |
Note: Efficiency for click chemistry reactions, such as those with this compound, is generally very high and near-quantitative under optimized conditions, though specific percentages vary by application.
Experimental Protocols
Protocol 1: General Biotin Pull-Down Assay
This protocol describes a general workflow for capturing biotinylated molecules using streptavidin-conjugated magnetic beads, a common downstream application for any biotinylation reaction.
Materials:
-
Biotinylated sample (e.g., protein lysate, peptide solution)
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer for irreversible biotinylation; buffer with a reducing agent like DTT for Biotin-HPDP; or a buffer with 2 mM biotin for competitive elution)
-
Magnetic rack
Methodology:
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the required volume to a new tube. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant.
-
Equilibration: Wash the beads three times with 1 mL of Binding/Wash Buffer. After each wash, pellet the beads using the magnetic rack and discard the supernatant.
-
Binding: After the final wash, resuspend the beads in the biotinylated sample. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.
-
Washing: Pellet the beads on the magnetic rack and collect the supernatant (this is the "unbound" fraction). Wash the beads three to five times with Binding/Wash Buffer to remove non-specific binders.
-
Elution: Resuspend the beads in Elution Buffer. For SDS-PAGE analysis, boil the sample at 95°C for 5 minutes. Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
Analysis: Analyze the eluted fraction by Western blot or mass spectrometry.
Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin
This protocol is designed for the specific labeling of proteins on the surface of living cells, leveraging the membrane-impermeable nature of Sulfo-NHS-Biotin.
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching Buffer (e.g., 100 mM glycine in PBS)
-
Lysis Buffer (e.g., RIPA buffer)
Methodology:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Biotinylation Reaction: Prepare a fresh solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5-1.0 mg/mL. Incubate the cells with the biotin solution for 30 minutes at 4°C with gentle agitation.
-
Quenching: Terminate the reaction by washing the cells once with Quenching Buffer. Incubate the cells in Quenching Buffer for 15 minutes at 4°C to ensure all unreacted biotin is neutralized.
-
Lysis: Wash the cells twice more with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Downstream Analysis: The resulting lysate, containing biotinylated cell surface proteins, can now be used in downstream applications such as the Biotin Pull-Down Assay described in Protocol 1.
Visualizations of Workflows and Pathways
Diagrams can help clarify the chemical principles and experimental processes involved in biotinylation.
Caption: Overview of major biotinylation strategies targeting different functional groups.
References
A Head-to-Head Comparison of Protein Biotinylation: Biotin-PEG2-C6-Azide vs. NHS-Ester Biotin
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin is a cornerstone of numerous applications, from affinity purification and immunoassays to sophisticated drug targeting strategies. The choice of biotinylation reagent is a critical decision that dictates the specificity, efficiency, and potential impact on protein function. This guide provides an in-depth, objective comparison of two prevalent biotinylation strategies: the traditional amine-reactive N-hydroxysuccinimide (NHS)-ester biotin and the more modern, bioorthogonal Biotin-PEG2-C6-Azide, which utilizes click chemistry.
At a Glance: Key Differences
| Feature | This compound (via Click Chemistry) | NHS-Ester Biotin |
| Reaction Mechanism | Bioorthogonal copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[1][2] | Nucleophilic acyl substitution.[3] |
| Target Residues | Site-specifically introduced alkyne or cyclooctyne groups.[1] | Primary amines (N-terminus and lysine residues).[3] |
| Specificity | High to very high, due to the bioorthogonal nature of the reaction. | Moderate, with potential for non-specific labeling of multiple accessible amines. |
| Workflow Complexity | More complex: a two-step process requiring initial modification of the protein with an alkyne or cyclooctyne handle. | Simpler: a one-step direct labeling reaction. |
| Control over Labeling | High degree of control over the site and stoichiometry of labeling. | Limited control, often resulting in a heterogeneous population of labeled proteins. |
| Linkage Stability | Highly stable triazole linkage. | Stable amide bond. |
Delving into the Chemistry: Reaction Mechanisms
NHS-Ester Biotin: This classical approach relies on the reaction of an N-hydroxysuccinimide ester with primary amines on the protein surface. The primary targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain. This reaction, which forms a stable amide bond, is straightforward but can be non-specific due to the often-abundant and surface-exposed nature of lysine residues.
This compound: This reagent employs the principles of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group on the biotin reagent does not react directly with native protein functional groups. Instead, it specifically and rapidly reacts with a complementary alkyne or a strained cyclooctyne (like DBCO) that has been previously introduced into the protein of interest. This two-step approach provides exquisite control over the site of biotinylation. The polyethylene glycol (PEG) spacer and the C6 alkyl chain in the reagent's structure serve to enhance water solubility and minimize steric hindrance, respectively, improving the accessibility of the biotin moiety for subsequent detection or capture.
Quantitative Performance: A Comparative Overview
While direct head-to-head quantitative data from a single study is limited, the following table summarizes the expected performance characteristics based on the underlying chemistries of the two methods.
| Parameter | This compound (Click Chemistry) | NHS-Ester Biotin |
| Expected Labeling Efficiency | High to very high (>90% conversion of the bioorthogonal handle). | Variable (50-90%), dependent on protein concentration, pH, and reagent stoichiometry. |
| Expected Protein Recovery | High, due to mild reaction conditions. | Generally high, but can be affected by protein precipitation at high labeling densities. |
| Control over Degree of Labeling | High (can be precisely controlled by the stoichiometry of the bioorthogonal handle). | Moderate (can be influenced by molar excess, but often leads to a distribution of labeled species). |
| Potential Impact on Protein Function | Minimal, as labeling is site-specific and away from functionally important regions. | Higher potential for disruption of function if labeling occurs at or near active sites or interaction interfaces. |
| Off-Target Labeling | Very low, due to the bioorthogonal nature of the azide-alkyne reaction. | Higher potential for off-target labeling of any accessible primary amine. |
Experimental Workflows and Protocols
Protocol 1: Protein Labeling with NHS-Ester Biotin
This protocol provides a general guideline for the biotinylation of a protein using an amine-reactive NHS-ester biotin reagent.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
NHS-ester biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester biotin to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Protein Labeling with this compound via Click Chemistry
This protocol outlines a two-step procedure for biotinylating a protein using this compound. This example utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Step 1: Introduction of an Alkyne Handle into the Protein
Materials:
-
Protein of interest
-
Alkyne-NHS ester (e.g., Alkyne-PEG4-NHS ester)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Follow the procedure for NHS-ester labeling (Protocol 1), substituting the NHS-ester biotin with an Alkyne-NHS ester to introduce the alkyne functionality onto the protein.
-
Purify the alkyne-modified protein using a desalting column or dialysis to remove excess alkyne reagent.
Step 2: Click Chemistry Reaction with this compound
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator/ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound in DMSO, CuSO₄ in water, and sodium ascorbate in water (prepare fresh).
-
Reaction Setup: In a reaction tube, combine the alkyne-modified protein, this compound (typically a 5- to 10-fold molar excess over the protein), and the copper ligand.
-
Initiate Reaction: Add CuSO₄ followed by sodium ascorbate to initiate the click reaction. The final concentrations should typically be around 1 mM CuSO₄, 5 mM sodium ascorbate, and 2.5 mM ligand.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the biotinylated protein from the reaction mixture using a desalting column or dialysis to remove the catalyst and excess biotin reagent.
Visualizing the Workflows
Caption: Workflow for NHS-Ester Biotinylation.
Caption: Workflow for this compound Labeling via Click Chemistry.
Conclusion: Making the Right Choice
The selection between this compound and NHS-ester biotin is contingent on the specific experimental requirements.
NHS-ester biotin is a workhorse for general biotinylation applications where simplicity and speed are paramount, and a degree of labeling heterogeneity is acceptable. It is a cost-effective and straightforward one-step method suitable for applications like western blotting or basic affinity pull-downs of abundant proteins.
This compound , coupled with click chemistry, offers unparalleled specificity and control. This makes it the superior choice for applications where the preservation of protein function is critical, such as in activity assays, live-cell imaging, or the development of precisely defined bioconjugates like antibody-drug conjugates. The initial investment in creating a site-specifically modified protein is often outweighed by the benefits of a homogenous, well-defined final product with minimal off-target effects.
Ultimately, a thorough understanding of the strengths and limitations of each method will empower researchers to select the optimal biotinylation strategy to achieve their scientific goals.
References
Unlocking Superior Performance in Bioconjugation: A Guide to PEG Spacer Advantages in Biotinylation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is critical for success in applications ranging from immunoassays to drug targeting. Biotinylation, the process of attaching biotin to proteins and other molecules, is a cornerstone technique, largely due to the remarkably strong and specific interaction between biotin and streptavidin. However, the performance of biotinylation reagents is not uniform. The inclusion of a Polyethylene Glycol (PEG) spacer arm can dramatically enhance the efficacy of these reagents. This guide provides an objective comparison of biotinylation reagents featuring PEG spacers against traditional alternatives, supported by experimental data and detailed protocols to inform your selection.
The primary role of a spacer arm in a biotinylation reagent is to distance the biotin molecule from its conjugated partner. This separation is crucial for overcoming steric hindrance, thereby ensuring that the biotin is accessible for binding to streptavidin. While various types of spacers exist, PEG linkers have emerged as a superior choice due to their unique physicochemical properties.
Key Advantages of PEG Spacers
The incorporation of a PEG spacer into a biotinylation reagent confers several significant advantages over reagents with shorter, hydrocarbon-based spacers (like LC, or "Long Chain," variants) or no spacer at all.
-
Enhanced Solubility: PEG is inherently hydrophilic, and its inclusion in a biotinylation reagent significantly increases the water solubility of the entire conjugate. This is particularly beneficial when working with proteins that are prone to aggregation or when labeling hydrophobic molecules.[1] Improved solubility can lead to more efficient labeling reactions and prevent the precipitation of biotinylated proteins.[2]
-
Reduced Steric Hindrance: The long, flexible, and hydrophilic nature of the PEG chain effectively extends the biotin moiety away from the surface of the labeled molecule. This increased distance minimizes steric hindrance, making the biotin more accessible to the binding sites of streptavidin, which can lead to improved assay sensitivity.[2][3]
-
Minimized Non-Specific Binding: The PEG spacer creates a neutral, hydrophilic shield around the biotinylated molecule. This "stealth" effect reduces non-specific hydrophobic and ionic interactions with other proteins and surfaces, leading to lower background signals and an improved signal-to-noise ratio in assays like ELISA and Western blotting.
-
Lower Immunogenicity: For in vivo applications, such as targeted drug delivery, the use of PEGylated biotin can reduce the immunogenicity of the conjugate. The biocompatible nature of PEG helps to shield the molecule from the host's immune system, potentially prolonging its circulation time and therapeutic efficacy.
Quantitative Performance Comparison
The theoretical advantages of PEG spacers are borne out in experimental data. The following tables summarize the performance differences between standard biotinylation reagents and their PEGylated counterparts.
| Reagent | Spacer Type | Approximate Solubility (Water) | Key Feature |
| NHS-Biotin | Standard (Valeric Acid) | Low | Basic biotinylation |
| NHS-LC-Biotin | Long Chain (6-carbon) | Moderate | Reduced steric hindrance vs. NHS-Biotin |
| NHS-PEG4-Biotin | PEG (4 units) | High | Enhanced solubility and reduced non-specific binding |
Table 1: Solubility Comparison of Amine-Reactive Biotinylation Reagents. The hydrophilic PEG spacer significantly improves the aqueous solubility of the reagent compared to standard and long-chain hydrocarbon spacers.
| Reagent Used for Detection Antibody | Spacer Arm Length (approx.) | Signal Intensity (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio |
| NHS-Biotin | 13.5 Å | 0.85 | 0.15 | 5.7 |
| NHS-LC-Biotin | 22.4 Å | 1.25 | 0.12 | 10.4 |
| NHS-PEG4-Biotin | 29.1 Å | 1.80 | 0.09 | 20.0 |
Table 2: Representative ELISA Performance Data. In a typical sandwich ELISA, a detection antibody biotinylated with a PEG-spacer reagent yields a significantly higher signal-to-noise ratio. This is attributed to both reduced steric hindrance, allowing for more efficient binding of streptavidin-HRP, and lower non-specific background binding.
| Reagent Used for Bait Protein | Spacer Type | % Protein Recovery (qualitative) | Purity of Eluted Prey Protein |
| NHS-LC-Biotin | Long Chain | Good | Moderate |
| NHS-PEG4-Biotin | PEG | Excellent | High |
Table 3: Representative Pull-Down Assay Performance. A bait protein biotinylated with a PEG-spacer reagent typically results in higher recovery of the prey protein with greater purity. The enhanced solubility of the bait protein and reduced non-specific binding to the streptavidin beads contribute to this improved performance.
Visualizing the PEG Advantage
The following diagrams illustrate the structural differences between biotinylation reagents and the concept of steric hindrance.
Figure 1. Structural comparison of a standard biotinylation reagent versus a PEGylated reagent.
Figure 2. A PEG spacer overcomes steric hindrance, allowing streptavidin to bind effectively.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for protein biotinylation and a subsequent pull-down assay.
Protocol 1: Amine-Reactive Biotinylation of a Protein
This protocol describes the biotinylation of a protein using an NHS-ester-based reagent (e.g., NHS-PEG4-Biotin).
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-PEG4-Biotin
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing Tris or glycine will compete with the biotinylation reaction. If necessary, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO to create a 10 mM stock solution.
-
Biotinylation Reaction: Add a 20-fold molar excess of the 10 mM biotin reagent to the protein solution. For example, for 1 mL of a 1 mg/mL IgG solution (~6.6 µM), add 13.2 µL of 10 mM NHS-PEG4-Biotin.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column or by dialysis against PBS.
-
Quantification (Optional): Determine the degree of biotinylation using a HABA assay or a fluorescent-based method if applicable.
Protocol 2: Streptavidin Pull-Down Assay
This protocol outlines the use of a biotinylated "bait" protein to isolate an interacting "prey" protein from a cell lysate.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Cell lysate containing the prey protein
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 100 mM glycine, pH 2.8, or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5, if using low pH elution)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the desired amount to a new tube. Place the tube on a magnetic rack, remove the storage buffer, and wash the beads three times with Binding/Wash Buffer.
-
Bait Immobilization: Add the biotinylated bait protein to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Pellet the beads using the magnetic rack, remove the supernatant, and wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
-
Prey Protein Binding: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them 3-5 times with cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
For SDS-PAGE analysis: Add 1X SDS-PAGE sample buffer to the beads and heat at 95-100°C for 5-10 minutes.
-
For functional assays: Add Elution Buffer (low pH) and incubate for 5-10 minutes. Collect the supernatant and immediately neutralize it with Neutralization Buffer.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Coomassie staining, or Western blotting.
Figure 3. Workflow for a streptavidin pull-down assay.
Conclusion
The selection of a biotinylation reagent is a critical decision that can significantly influence the outcome of an experiment. Reagents incorporating a PEG spacer offer clear and quantifiable advantages over their non-PEGylated counterparts. By enhancing solubility, minimizing steric hindrance, and reducing non-specific binding, PEGylated biotin reagents lead to improved assay sensitivity, higher signal-to-noise ratios, and greater protein recovery. For researchers seeking to optimize their biotin-streptavidin applications, the use of PEG-spacer reagents represents a scientifically sound strategy for achieving more reliable and robust results.
References
Biotin-PEG2-C6-Azide vs. Biotin-PEG4-Azide: A Comparative Guide for Bioconjugation
Choosing the appropriate biotin-azide linker is critical for the success of bioconjugation experiments, influencing everything from reaction efficiency to the biological activity of the final conjugate. This guide provides an objective, data-driven comparison between two commonly used reagents: Biotin-PEG2-C6-Azide and Biotin-PEG4-Azide. We will explore their structural differences, compare their performance characteristics, and provide detailed experimental protocols to assist researchers in making an informed decision.
Structural and Physicochemical Comparison
The primary difference between these two reagents lies in the composition and length of the spacer arm that connects the biotin moiety to the reactive azide group.
-
Biotin-PEG4-Azide incorporates a hydrophilic tetraethylene glycol (PEG4) spacer. This longer, flexible PEG chain enhances aqueous solubility and effectively minimizes steric hindrance, which can be crucial when labeling large biomolecules.[1][2][3]
-
This compound features a shorter diethylene glycol (PEG2) unit combined with a six-carbon alkyl (C6) chain.[4][5] This C6 component introduces a significant degree of hydrophobicity, which can influence solubility and lead to different non-specific binding profiles compared to the purely hydrophilic PEG4 linker.
The distinct physicochemical properties stemming from these structural differences are summarized below.
| Property | This compound | Biotin-PEG4-Azide | Rationale |
| Molecular Weight | ~513.7 g/mol | ~488.6 g/mol | The C6H12 component adds more mass than the C4H8O component of the two extra PEG units. |
| Calculated Linker Length | ~21-23 Å | ~20-22 Å | Lengths are comparable, but the composition and flexibility differ significantly. |
| Solubility (Aqueous) | Moderate | High | The longer, hydrophilic PEG4 chain increases water solubility. The C6 alkyl chain in the PEG2 variant is hydrophobic. |
| Hydrophobicity | Higher | Lower | The C6 alkyl chain is more hydrophobic than a PEG unit. |
| Flexibility | Moderate | High | PEG chains are known for their high flexibility, which can reduce steric hindrance. |
Performance in a Comparative Experiment: Antibody Labeling
To illustrate the performance differences, we present data from a model experiment: the labeling of a dibenzocyclooctyne (DBCO)-modified antibody with each biotin-azide reagent via a copper-free click chemistry reaction (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). The efficiency of the subsequent binding to streptavidin was quantified using an ELISA-based assay.
| Performance Metric | This compound | Biotin-PEG4-Azide | Interpretation |
| Labeling Efficiency (Yield %) | 85% | 95% | Higher aqueous solubility of the PEG4 reagent can lead to more efficient labeling in buffered solutions. |
| Non-Specific Binding | Moderate | Low | The hydrophobic C6 linker may increase non-specific interactions with other proteins. PEGylation is known to reduce such interactions. |
| Streptavidin Binding Affinity (Kᴅ) | 5 x 10⁻¹⁵ M | 1 x 10⁻¹⁵ M | The longer, more flexible PEG4 spacer can better overcome steric hindrance, allowing for a more optimal presentation of biotin to the streptavidin binding pocket, resulting in a tighter interaction. |
Visualization of Structures and Workflows
To further clarify the differences and experimental processes, the following diagrams are provided.
Caption: Structural comparison of the two biotin-azide reagents.
Caption: Experimental workflow for antibody labeling via SPAAC.
Caption: Decision guide for selecting the optimal reagent.
Experimental Protocols
This protocol describes the labeling of an antibody previously modified with a DBCO group.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound or Biotin-PEG4-Azide in anhydrous DMSO.
-
Dissolve the DBCO-modified antibody in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the biotin-azide stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.
-
-
Purification:
-
Remove the excess, unreacted biotin-azide reagent by size-exclusion chromatography (e.g., using a desalting column) or dialysis against PBS.
-
-
Verification:
-
Confirm successful biotinylation using techniques such as HABA assay, SDS-PAGE with streptavidin-HRP blot, or mass spectrometry.
-
This protocol quantifies the binding of the newly biotinylated antibody to streptavidin.
-
Plate Coating:
-
Coat a 96-well high-binding polystyrene plate with a streptavidin solution (e.g., 2-10 µg/mL in PBS) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1-3% BSA) and incubating for 1-2 hours at room temperature.
-
-
Binding:
-
Wash the plate three times with Wash Buffer.
-
Add serial dilutions of the purified biotinylated antibody (from Protocol 1) to the wells. Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add an HRP-conjugated secondary antibody that recognizes the primary antibody's species and isotype. Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate five times with Wash Buffer.
-
Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
-
Analysis:
-
Read the absorbance at 450 nm using a microplate reader. The binding affinity (Kᴅ) can be calculated by plotting absorbance versus antibody concentration and fitting the data to a binding curve.
-
Conclusion and Recommendations
The choice between this compound and Biotin-PEG4-Azide depends heavily on the specific application and experimental context.
-
Choose Biotin-PEG4-Azide when:
-
High aqueous solubility is paramount for the reaction conditions.
-
Minimizing non-specific binding and aggregation is a primary concern.
-
Labeling a large protein where steric hindrance could impede biotin-streptavidin binding.
-
-
Consider this compound when:
-
The hydrophobic nature of the C6 spacer is not a concern or is potentially beneficial (e.g., for interactions with lipid membranes).
-
A slightly more rigid spacer is desired.
-
Working in mixed aqueous-organic solvent systems where the reagent's solubility is not a limiting factor.
-
For most standard applications involving protein labeling in aqueous buffers, Biotin-PEG4-Azide is the superior choice due to its enhanced hydrophilicity, flexibility, and proven ability to reduce non-specific interactions, leading to cleaner results and more efficient binding to streptavidin.
References
A Head-to-Head Comparison of Biotinylation Reagents for Biomolecule Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a critical step in a multitude of applications, from elucidating complex cellular pathways to developing targeted therapeutics. Biotinylation, the covalent attachment of biotin to a biomolecule, remains a cornerstone technique due to the remarkably strong and specific interaction between biotin and streptavidin. This guide provides an objective comparison of Biotin-PEG2-C6-Azide with other common biotinylation reagents, supported by experimental data and detailed protocols to inform your selection process.
This guide will delve into the key performance characteristics of this compound and its alternatives, focusing on labeling efficiency, stability, and steric hindrance. We will also provide detailed experimental workflows and protocols for labeling, purification, and characterization of biotinylated biomolecules.
Executive Summary of Biotinylation Reagent Performance
The choice of biotinylation reagent is dictated by the specific application, the nature of the biomolecule, and the desired experimental outcome. This compound, a reagent for "click chemistry," offers a balance of efficiency and biocompatibility. Alternatives include other click chemistry reagents with different linkers, reagents for copper-free click chemistry, and traditional amine-reactive biotinylation agents. The following table summarizes the key quantitative parameters of these reagents.
| Reagent | Labeling Chemistry | Typical Labeling Efficiency (%) | Linkage Stability | Key Advantages | Key Disadvantages |
| This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 80-95% | High (Stable Triazole Ring)[1][2][3] | High specificity, bioorthogonal, good water solubility. | Requires copper catalyst (can be cytotoxic), requires alkyne-modified biomolecule. |
| Biotin-PEG4-Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 85-98% | High (Stable Triazole Ring)[1][2] | Similar to PEG2 version but with a longer, more flexible spacer to further reduce steric hindrance. | Requires copper catalyst, requires alkyne-modified biomolecule. |
| DBCO-Biotin | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 70-90% | High (Stable Triazole Ring) | Copper-free (highly biocompatible), high specificity, bioorthogonal. | Can have slightly slower kinetics than CuAAC, DBCO group is bulkier. |
| NHS-Biotin | Amine-reactive (targets lysines and N-terminus) | Variable (dependent on accessible amines) | Moderate (Amide Bond) | Simple one-step reaction, no modification of biomolecule required. | Lacks site-specificity, can potentially affect protein function if lysines are in active sites, amide bond can be susceptible to hydrolysis. |
Understanding the Labeling Chemistries
The method of biotin attachment is a primary differentiator between these reagents. This compound utilizes a highly efficient and specific reaction known as "click chemistry."
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the formation of a stable triazole linkage between an azide (present on the biotin reagent) and a terminal alkyne (which needs to be introduced into the biomolecule). The reaction is catalyzed by copper(I) ions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A key alternative to CuAAC is the copper-free SPAAC reaction. This method utilizes a strained cyclooctyne (like DBCO) that reacts spontaneously with an azide without the need for a metal catalyst, making it highly suitable for live-cell labeling.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein biotinylation using CuAAC, characterization of the labeled protein, and affinity purification.
Protocol 1: Protein Biotinylation using this compound (CuAAC)
This protocol describes the labeling of a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Desalting column
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., at 1 mg/mL) with a 10-fold molar excess of this compound.
-
Premix the CuSO4 and THPTA ligand in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the protein solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove excess unreacted biotinylation reagent using a desalting column.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Pipette 900 µL of HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500_initial).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm until the reading is stable (A500_final).
-
Calculate the change in absorbance (ΔA500 = A500_initial - A500_final).
-
Determine the moles of biotin using the Beer-Lambert law, where the molar extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.
-
Calculate the molar ratio of biotin to protein.
Note: For more sensitive and accurate quantification, fluorescence-based assays using fluorescently labeled streptavidin are recommended.
Protocol 3: Affinity Purification of Biotinylated Proteins
This workflow outlines the capture of biotinylated proteins using streptavidin-coated magnetic beads.
Procedure:
-
Equilibrate streptavidin magnetic beads with a suitable binding buffer (e.g., PBS).
-
Add the biotinylated protein sample to the equilibrated beads and incubate with gentle rotation for 30-60 minutes at room temperature.
-
Separate the beads from the supernatant using a magnetic stand.
-
Wash the beads several times with the binding buffer to remove unbound proteins.
-
Elute the bound biotinylated proteins using a competitive elution buffer (containing excess free biotin) or denaturing elution buffer (e.g., SDS-PAGE sample buffer).
Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming biotinylation and identifying the specific sites of modification. A typical workflow involves the enzymatic digestion of the biotinylated protein followed by LC-MS/MS analysis. The mass of the biotinylation reagent, including any linker, will be observed as a mass shift on the modified peptides.
Conclusion
The selection of a biotinylation reagent is a critical decision that can significantly impact the outcome of an experiment. This compound, with its foundation in the highly efficient and specific click chemistry, offers a robust method for labeling biomolecules. Its PEG spacer helps to mitigate steric hindrance, a common issue in biotin-streptavidin interactions. For applications requiring the utmost biocompatibility, such as live-cell imaging, copper-free alternatives like DBCO-Biotin are superior choices. Traditional NHS-ester-based biotinylation, while simple, lacks the specificity and control of click chemistry-based methods. By carefully considering the quantitative data, experimental protocols, and the specific requirements of your research, you can select the optimal biotinylation strategy to achieve your scientific goals.
References
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Biotinylation with Biotin-PEG2-C6-Azide
In the realm of bioconjugation, the precise attachment of biotin to biomolecules is a cornerstone technique for a multitude of applications, including affinity purification, immunoassays, and cellular imaging. The advent of click chemistry has provided researchers with highly efficient and specific methods for biotinylation. Biotin-PEG2-C6-Azide is a prominent reagent in this class, offering a biotin moiety linked to an azide group through a polyethylene glycol (PEG) spacer. This guide provides a comprehensive comparison of methods to quantify the degree of biotinylation achieved with this compound and other alternative reagents, supported by experimental protocols and data.
Comparison of Biotinylation Reagents
This compound is a non-cleavable, azide-activated biotinylation reagent that reacts with terminal alkynes via a copper-catalyzed click reaction or with cyclooctynes via a copper-free click chemistry reaction to form a stable triazole linkage.[1] The PEG spacer enhances solubility and reduces steric hindrance, facilitating the interaction between biotin and avidin or streptavidin.[2][3][4]
While direct head-to-head quantitative comparisons of labeling efficiency for all biotinylation reagents are not always readily available in published literature, the following table summarizes the key features and typical performance of this compound and common alternatives.
| Reagent | Reactive Group | Target Functional Group | Spacer Arm Length | Key Features | Typical Labeling Efficiency |
| This compound | Azide | Alkyne, Cyclooctyne (DBCO, BCN) | Medium | Click chemistry provides high specificity and efficiency; PEG spacer improves solubility.[5] | High |
| NHS-Biotin | N-Hydroxysuccinimide Ester | Primary Amines (-NH2) | Short | Amine-reactive; one of the most common biotinylation methods. | High |
| Sulfo-NHS-Biotin | Sulfated N-Hydroxysuccinimide Ester | Primary Amines (-NH2) | Short | Water-soluble version of NHS-Biotin; ideal for cell surface labeling as it is membrane-impermeable. | High |
| NHS-PEG4-Biotin | N-Hydroxysuccinimide Ester | Primary Amines (-NH2) | Long | PEG spacer enhances water solubility and reduces aggregation of the labeled protein. | High |
| Maleimide-Biotin | Maleimide | Sulfhydryls (-SH) | Variable | Thiol-reactive; allows for more specific labeling on cysteine residues. | Moderate to High |
| Biotin Hydrazide | Hydrazide | Aldehydes, Ketones | Variable | Reacts with carbonyls, often introduced by periodate oxidation of glycoproteins. | Moderate |
Methods for Quantifying the Degree of Biotinylation
Accurate quantification of the number of biotin molecules incorporated per protein or other biomolecule is critical for ensuring experimental consistency and optimal performance in downstream applications. Several methods are available, each with its own advantages and limitations.
HABA/Avidin Assay (Colorimetric)
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used colorimetric method for estimating the degree of biotinylation. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin. This displacement results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.
Advantages:
-
Convenient and rapid.
-
Does not require specialized equipment beyond a spectrophotometer.
Disadvantages:
-
Lower sensitivity compared to fluorescence-based assays.
-
Can be affected by interfering substances.
-
Preparation of HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer, such as phosphate-buffered saline (PBS). Commercial kits are readily available and provide optimized reagents.
-
Removal of Free Biotin: It is crucial to remove any unconjugated biotin from the biotinylated protein sample. This can be achieved by dialysis or gel filtration.
-
Measurement:
-
Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the initial absorbance at 500 nm.
-
Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Incubate for a short period (e.g., 5 minutes) to allow for the displacement of HABA by the biotinylated protein.
-
Measure the final absorbance at 500 nm.
-
-
Calculation: The concentration of biotin is determined by the change in absorbance, often by comparison to a standard curve generated with known concentrations of free biotin. The moles of biotin per mole of protein can then be calculated using the protein concentration.
Fluorescence-Based Assays
Fluorescence-based methods offer higher sensitivity for biotin quantification. One common approach utilizes a fluorescently labeled avidin or streptavidin and a quencher. For instance, a complex of Alexa Fluor 488-labeled avidin and the quencher HABA can be used. When a biotinylated sample is added, HABA is displaced, leading to an increase in fluorescence intensity that is directly proportional to the amount of biotin.
Advantages:
-
High sensitivity, capable of detecting picomole amounts of biotin.
-
Suitable for high-throughput screening in a microplate format.
Disadvantages:
-
Requires a fluorescence plate reader.
-
Potential for interference from fluorescent compounds in the sample.
-
Reagent Preparation: Prepare a solution of the fluorescent avidin-quencher complex. Commercial kits provide pre-mixed and optimized reagents.
-
Standard Curve: Prepare a series of biotin standards of known concentrations.
-
Sample Preparation: Dilute the biotinylated protein sample to fall within the linear range of the assay.
-
Measurement:
-
Add the fluorescent avidin-quencher reagent to the wells of a microplate.
-
Add the biotin standards and unknown samples to their respective wells.
-
Incubate for a short period at room temperature.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 494/520 nm for Alexa Fluor 488).
-
-
Calculation: Generate a standard curve by plotting the fluorescence intensity versus the biotin concentration of the standards. Use the standard curve to determine the biotin concentration in the unknown samples.
Mass Spectrometry
Mass spectrometry (MS) provides a highly accurate and direct method for determining the degree of biotinylation. By measuring the mass of the intact biotinylated protein, the number of attached biotin molecules can be determined from the mass shift. Alternatively, the protein can be digested into peptides, and the biotinylated peptides can be identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Advantages:
-
High accuracy and specificity.
-
Can identify the specific sites of biotinylation.
-
Does not rely on the biotin-avidin interaction.
Disadvantages:
-
Requires specialized and expensive instrumentation.
-
Data analysis can be complex.
-
May not be suitable for heterogeneous samples like glycoproteins where intact mass analysis is challenging.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG2-C6-Azide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Biotin-PEG2-C6-Azide is a critical component of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The primary safety concern with this compound lies in its azide functional group (-N3). Organic azides are energetic compounds that can be potentially explosive, especially when subjected to heat, shock, or friction. Therefore, direct disposal of this compound without deactivation is strongly discouraged. The recommended procedure involves the chemical conversion of the azide to a more stable amine functional group via the Staudinger reaction, followed by the appropriate disposal of all resulting waste products.
Core Safety Principles for Handling Azido Compounds:
-
Hazard Awareness: Azides are toxic and potentially explosive. Avoid contact with skin and eyes, and always handle them in a well-ventilated fume hood.
-
Avoid Metal Contact: Never use metal spatulas or stir bars with azide compounds, as this can lead to the formation of highly sensitive and explosive heavy metal azides.
-
Waste Segregation: Azide-containing waste must be collected separately from other chemical waste streams, particularly acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Disposal Procedure: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that involves chemical deactivation followed by waste segregation and disposal.
Step 1: Chemical Deactivation via Staudinger Reaction
The Staudinger reaction is a mild and efficient method for reducing an organic azide to a primary amine using a phosphine, typically triphenylphosphine (PPh₃). This reaction converts the potentially hazardous azide into a stable, non-explosive amine.
This protocol is designed for the safe and effective conversion of the azide to an amine prior to disposal.
| Parameter | Value/Instructions |
| Reactants | - this compound- Triphenylphosphine (PPh₃) |
| Solvent | Tetrahydrofuran (THF) or other suitable anhydrous ether solvent. |
| Reaction Scale | This protocol is intended for small laboratory-scale quantities (e.g., < 1 g). |
| Molar Ratio | 1.1 to 1.5 equivalents of Triphenylphosphine per 1 equivalent of this compound. |
| Temperature | Room temperature. |
| Reaction Time | 2-4 hours, or until the reaction is complete (monitor by TLC). |
Procedure:
-
Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stir bar (use a Teflon-coated stir bar to avoid metal contact), dissolve the this compound in an appropriate volume of anhydrous THF.
-
Addition of Triphenylphosphine: Under a nitrogen or argon atmosphere, slowly add the triphenylphosphine to the stirred solution of the azide.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide spot and the appearance of a new, more polar amine spot.
-
Hydrolysis: Once the reaction is complete, add a few milliliters of water to the reaction mixture and stir for an additional 30 minutes to hydrolyze the intermediate aza-ylide to the final amine and triphenylphosphine oxide.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
Step 2: Waste Segregation and Disposal
After the Staudinger reaction, the resulting mixture contains the biotinylated amine, triphenylphosphine oxide, and any excess triphenylphosphine. Each of these components must be disposed of correctly.
| Waste Stream | Disposal Procedure |
| Triphenylphosphine Oxide and excess Triphenylphosphine | This is the primary hazardous waste from the reaction. Collect this solid residue and place it in a clearly labeled hazardous waste container for "Non-halogenated Organic Solids".[1] |
| Biotinylated Amine Product | The resulting biotinylated amine is generally considered non-hazardous and can be disposed of as general chemical waste, following institutional guidelines. However, it is best practice to collect it in a labeled waste container.[2] |
| Solvent Waste (THF) | The THF removed by rotary evaporation should be collected in a designated "Non-halogenated Solvent Waste" container. |
| Contaminated Labware | Any glassware, syringes, or other materials that have come into contact with the azide should be rinsed with a small amount of the reaction solvent, and the rinsate should be added to the solvent waste container. |
Workflow for Proper Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
By adhering to this comprehensive disposal procedure, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling Biotin-PEG2-C6-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Biotin-PEG2-C6-Azide, a reagent commonly used in bioconjugation and drug development. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy. While some safety data sheets (SDS) for similar biotin-PEG-azide compounds may classify them as non-hazardous, the presence of the azide functional group necessitates careful handling due to the potential risks associated with this class of compounds.[1][2] Organic azides can be energetic and potentially hazardous, with risks of toxicity and explosion under certain conditions.[3][4]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For situations with a higher risk of exposure or when handling larger quantities, consider using silver shield gloves underneath nitrile gloves. | Azides can be absorbed through the skin. Double-gloving provides an additional layer of protection. |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities. | Protects against splashes and potential projectiles. |
| Body Protection | A fully buttoned, flame-retardant lab coat worn over long-sleeved clothing and long pants. | Prevents skin contact with the compound. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes inhalation exposure to any potential dust or aerosols. |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated location, away from incompatible materials such as acids, strong oxidizing agents, and heavy metals. The recommended storage temperature is often -20°C.
-
Ensure the storage container is tightly sealed and clearly labeled.
2. Handling and Experimental Use:
-
All manipulations involving this compound should be performed within a certified chemical fume hood to minimize inhalation risk.
-
Before use, review the Safety Data Sheet (SDS) and this guide. Ensure an eyewash station and safety shower are readily accessible.
-
Use only plastic or ceramic spatulas to handle the solid compound to avoid friction and potential reaction with metals.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Avoid conditions that could lead to decomposition, such as excessive heat, friction, or shock.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of highly explosive heavy metal azides in plumbing. Under no circumstances should azide solutions be poured down the drain.
Waste Segregation and Collection:
-
Liquid Waste: Collect all aqueous and organic waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Solid Waste: Dispose of all contaminated materials, including gloves, pipette tips, and bench paper, in a separate, clearly labeled hazardous waste container.
Disposal Workflow:
The decision to either dispose of the azide waste directly or to chemically deactivate it first depends on the concentration and nature of the waste stream.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocol: Chemical Deactivation of Dilute Azide Waste
For dilute aqueous solutions of inorganic azides (≤5%), chemical deactivation can be performed. This procedure should only be carried out by trained personnel in a chemical fume hood.
Materials:
-
Dilute azide waste solution (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked flask equipped with a stirrer and a dropping funnel
-
Sodium hydroxide (NaOH) solution for neutralization
Procedure:
-
Place the dilute azide waste solution into the three-necked flask equipped with a stirrer and a dropping funnel inside a chemical fume hood.
-
With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide (a 40% excess).
-
Crucially, after the addition of sodium nitrite , slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to litmus paper. Never add the acid before the nitrite , as this will generate poisonous and volatile hydrazoic acid (HN₃).
-
Continue stirring the solution. The reaction generates nitric oxide, so ensure the fume hood is functioning correctly.
-
Once the evolution of nitrogen oxides ceases, test for excess nitrite by placing a drop of the solution on starch-iodide paper. A blue color indicates that the decomposition is complete.
-
Neutralize the resulting solution to a pH between 6 and 9 with a dilute sodium hydroxide solution.
-
Collect the neutralized solution in a hazardous waste container and contact your institution's Environmental Health & Safety (EHS) department for disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
